SDZ285428
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-N-(2-imidazol-1-yl-2-phenylethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O/c25-22-12-10-19(11-13-22)18-6-8-21(9-7-18)24(29)27-16-23(28-15-14-26-17-28)20-4-2-1-3-5-20/h1-15,17,23H,16H2,(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHNSSGZEIVGMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl)N4C=CN=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Enigmatic Mechanism of SDZ285428: A Technical Guide to a Putative CYP51 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SDZ285428 is identified as an inhibitor of cytochrome P450 family 51 (CYP51), an enzyme more formally known as sterol 14α-demethylase. This enzyme is a critical component in the biosynthesis of essential sterols in certain pathogenic protozoa, specifically Trypanosoma cruzi and Trypanosoma brucei, the causative agents of Chagas disease and African trypanosomiasis, respectively. By targeting this vital pathway, this compound disrupts the integrity of the parasite's cell membrane, leading to growth inhibition and, ultimately, cell death. This technical guide provides a comprehensive overview of the mechanism of action of CYP51 inhibitors, which is the presumed mechanism for this compound, based on available data. Due to the limited availability of specific primary literature on this compound, this guide focuses on the well-established role of CYP51 and its inhibition in Trypanosoma, supported by generalized experimental approaches.
Introduction: The Critical Role of CYP51 in Trypanosoma
In contrast to their mammalian hosts who utilize cholesterol, pathogenic trypanosomes synthesize ergosterol (B1671047) and other 24-alkylated sterols for their cellular membranes. These sterols are indispensable for maintaining membrane fluidity, permeability, and the proper function of membrane-bound proteins. The biosynthesis of these crucial sterols is a complex enzymatic pathway, with CYP51 catalyzing a key oxidative demethylation step. The inhibition of this enzyme represents a validated and highly promising therapeutic strategy against these neglected tropical diseases.
The Sterol Biosynthesis Pathway and the Role of this compound
The sterol biosynthesis pathway in Trypanosoma begins with acetyl-CoA and proceeds through the mevalonate (B85504) pathway to produce lanosterol (B1674476). CYP51 then acts on lanosterol or its derivatives to remove the 14α-methyl group. This demethylation is a three-step oxidative process that is essential for the formation of the mature sterol backbone.
Mechanism of Action of CYP51 Inhibitors:
This compound, as a CYP51 inhibitor, is believed to function in a manner analogous to other well-characterized inhibitors of this enzyme family, such as azole-based antifungal agents. The proposed mechanism involves the following key steps:
-
Binding to the Active Site: The inhibitor molecule enters the active site of the CYP51 enzyme.
-
Coordination with the Heme Iron: A nitrogen atom within the inhibitor's chemical structure coordinates with the heme iron atom at the core of the enzyme's active site.
-
Prevention of Substrate Binding: This coordination competitively inhibits the binding of the natural substrate, lanosterol or eburicol.
-
Inhibition of Catalysis: By blocking substrate access to the heme iron, the inhibitor prevents the initiation of the oxidative demethylation reaction.
-
Disruption of Sterol Biosynthesis: The inhibition of CYP51 leads to a depletion of mature ergosterol-like sterols and an accumulation of 14α-methylated sterol precursors.
-
Cellular Disruption and Parasite Death: The altered sterol composition of the cell membrane disrupts its structure and function, leading to increased permeability, impaired cell division, and ultimately, lysis of the parasite.
Signaling Pathway Diagram
An In-Depth Technical Guide to SDZ285428 as a CYP51 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sterol 14α-demethylase (CYP51) is a crucial enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi and a homologous pathway in protozoa. This pathway is essential for maintaining the integrity and function of the cell membrane. Inhibition of CYP51 disrupts this process, leading to the accumulation of toxic sterol intermediates and ultimately cell death. This mechanism has made CYP51 a primary target for the development of antifungal and antiparasitic drugs. SDZ285428 has been identified as an inhibitor of CYP51, showing activity against protozoan parasites. This technical guide provides a comprehensive overview of the available data on this compound as a CYP51 inhibitor.
Chemical Properties
| Property | Value |
| Molecular Formula | C₂₄H₂₀ClN₃O |
| Molecular Weight | 401.89 g/mol |
Mechanism of Action: Inhibition of CYP51
This compound exerts its biological effect by inhibiting the activity of CYP51. This enzyme is a member of the cytochrome P450 superfamily and is responsible for the oxidative removal of the 14α-methyl group from sterol precursors, such as lanosterol (B1674476) in fungi. This demethylation step is critical for the synthesis of ergosterol, the primary sterol in fungal cell membranes. In protozoa like Trypanosoma cruzi and Trypanosoma brucei, a similar pathway is vital for the production of essential endogenous sterols.
By inhibiting CYP51, this compound blocks the ergosterol biosynthesis pathway. This leads to a depletion of ergosterol and an accumulation of 14α-methylated sterol precursors within the cell. The altered sterol composition disrupts the structure and function of the cell membrane, affecting its fluidity, permeability, and the activity of membrane-bound enzymes. The accumulation of abnormal sterols is also thought to be directly toxic to the cell, contributing to the anti-parasitic and, presumably, antifungal effects of the compound.
Ergosterol Biosynthesis Pathway and Inhibition by this compound
The following diagram illustrates the key steps in the ergosterol biosynthesis pathway and the point of inhibition by this compound.
Caption: Inhibition of CYP51 by this compound in the ergosterol pathway.
Quantitative Data on CYP51 Inhibition
Quantitative data on the inhibitory activity of this compound against CYP51 is limited. The available information is presented as the ratio of the initial rate of reaction in the presence of the inhibitor to the initial rate in its absence (I/E2) at different time points.
| Target Enzyme | Time | I/E2 Ratio |
| Trypanosoma cruzi (TC) CYP51 | 5 min | <1 |
| Trypanosoma cruzi (TC) CYP51 | 1 h | 9 |
| Trypanosoma brucei (TB) CYP51 | 5 min | <1 |
| Trypanosoma brucei (TB) CYP51 | 1 h | 35 |
Note: Lower I/E2 values indicate stronger inhibition. The time-dependent increase in the I/E2 ratio for T. cruzi and T. brucei CYP51 suggests a potential for time-dependent inhibition, where the inhibitory effect increases with longer incubation times. However, without standard IC₅₀ or Kᵢ values, direct comparison with other inhibitors is challenging.
Experimental Protocols
CYP51 Inhibition Assay (General Protocol)
A common method to assess the inhibition of CYP51 is a reconstituted enzyme assay. This involves combining the purified recombinant CYP51 enzyme with a cytochrome P450 reductase (CPR) and a substrate. The activity of the enzyme is then measured in the presence and absence of the inhibitor.
Materials:
-
Recombinant CYP51 enzyme (e.g., from T. cruzi or T. brucei)
-
Recombinant cytochrome P450 reductase (CPR)
-
Substrate (e.g., lanosterol or a fluorescent probe)
-
NADPH
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well microplate
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, CYP51, and CPR in the wells of a 96-well plate.
-
Add varying concentrations of this compound to the wells. Include a control group with no inhibitor.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 5 minutes).
-
Initiate the reaction by adding the substrate and NADPH.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the inhibitory effect of this compound by comparing the reaction rates in the presence of the inhibitor to the control.
Antifungal Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
To determine the antifungal activity of this compound, a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) would be employed.
Materials:
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Culture medium (e.g., RPMI-1640)
-
This compound stock solution
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Prepare a serial two-fold dilution of this compound in the culture medium in a 96-well plate.
-
Prepare a standardized inoculum of the fungal strain to be tested.
-
Add the fungal inoculum to each well of the microplate. Include a positive control (fungus without inhibitor) and a negative control (medium only).
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
Determine the MIC by visual inspection or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that causes a significant inhibition of growth compared to the positive control.
Antifungal and Antiparasitic Activity
While quantitative data for the antifungal activity of this compound against key fungal pathogens such as Candida and Aspergillus species are not currently available, its inhibitory action on protozoan CYP51 suggests potential for broader antifungal applications. The data on its activity against Trypanosoma species indicates that it is a potent inhibitor of the parasite's CYP51. Further studies are required to establish its spectrum of activity against a range of fungal pathogens.
Selectivity Profile
The selectivity of a CYP51 inhibitor is a critical aspect of its drug development potential. An ideal inhibitor would selectively target the fungal or protozoan CYP51 enzyme with minimal activity against human cytochrome P450 enzymes, particularly those involved in drug metabolism (e.g., CYP3A4, CYP2D6). Cross-reactivity with human CYP enzymes can lead to adverse drug-drug interactions and other toxicities. There is currently no publicly available data on the selectivity profile of this compound against human CYP450 enzymes.
Conclusion and Future Directions
This compound is a known inhibitor of protozoan CYP51, demonstrating its potential as a lead compound for the development of new anti-parasitic agents. Its mechanism of action, targeting a well-validated enzyme in the essential sterol biosynthesis pathway, is promising. However, a comprehensive understanding of its therapeutic potential is currently limited by the lack of publicly available data.
To fully assess the viability of this compound as a drug candidate, further research is imperative in the following areas:
-
Quantitative Structure-Activity Relationship (QSAR) Studies: Elucidation of the precise chemical structure of this compound is a prerequisite for any further development.
-
Comprehensive Inhibitory Profiling: Determination of IC₅₀ and Kᵢ values against a panel of fungal and protozoan CYP51 enzymes is necessary for a quantitative assessment of its potency.
-
Broad-Spectrum Antifungal Efficacy: Evaluation of its in vitro activity (MIC values) against a wide range of clinically relevant fungal pathogens is crucial.
-
Selectivity Profiling: Thorough investigation of its inhibitory activity against a panel of human CYP450 enzymes is essential to assess its potential for drug-drug interactions.
-
In Vivo Efficacy and Toxicology: Should in vitro studies prove promising, evaluation in animal models of fungal and parasitic infections, along with comprehensive toxicological studies, would be the next logical step.
The information presented in this guide serves as a foundation for researchers and drug development professionals interested in the potential of this compound and other novel CYP51 inhibitors. The targeted nature of CYP51 continues to make it an attractive area for the discovery of new and effective treatments for a variety of infectious diseases.
Technical Whitepaper: Inhibition of Trypanosoma cruzi Sterol 14α-demethylase (CYP51)
Disclaimer: No publicly available scientific literature or data could be found specifically referencing the compound "SDZ285428" in the context of Trypanosoma cruzi CYP51 inhibition. The following technical guide provides a comprehensive overview of the inhibition of T. cruzi CYP51, utilizing data and protocols from studies on other well-characterized inhibitors of this validated drug target for Chagas disease.
Introduction to T. cruzi CYP51 as a Therapeutic Target
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant global health issue with limited therapeutic options.[1][2] The parasite's sterol 14α-demethylase (CYP51) is a critical enzyme in the biosynthesis of ergosterol (B1671047) and other essential sterols required for the integrity and function of the parasite's cell membrane.[1][2][3] As a cytochrome P450 monooxygenase, CYP51 catalyzes the oxidative removal of the 14α-methyl group from sterol precursors like lanosterol (B1674476) or eburicol (B28769).[2][4] Disruption of this pathway leads to the accumulation of toxic sterol intermediates and depletion of essential sterols, ultimately resulting in parasite death.[3][5] This makes CYP51 a well-validated and promising target for the development of anti-Chagasic chemotherapy.[1][4][6]
While antifungal azole inhibitors like posaconazole (B62084) and ravuconazole, which also target CYP51, have been investigated for Chagas disease, they have shown variable efficacy in clinical trials, highlighting the need for novel and more effective inhibitors.[1][2]
Quantitative Data: Inhibitory Potency of Known Compounds
A variety of compounds, primarily azole derivatives, have been evaluated for their inhibitory activity against T. cruzi CYP51. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify and compare the potency of these inhibitors. The data presented below is derived from a fluorescence-based assay using recombinantly expressed T. cruzi CYP51 and the substrate BOMCC.
| Compound | Type | T. cruzi CYP51 IC50 (µM) | Reference |
| Ketoconazole | Azole | 0.014 | [2][7][8] |
| Itraconazole | Azole | 0.029 | [2][7][8] |
| Posaconazole | Azole | 0.048 | [2][7][8] |
| Miconazole | Azole | 0.057 | [2][7][8] |
| Fluconazole | Azole | 0.88 | [2][7][8] |
Note: The reported potency of the most active compounds is near the lower limit of detection for the assay, which is defined by the enzyme concentration used (approximately 0.02 µM).[2][7][8]
Signaling and Metabolic Pathways
Sterol Biosynthesis Pathway in Trypanosoma cruzi
The CYP51 enzyme functions within a multi-step pathway to produce essential sterols. In T. cruzi, lanosterol is converted to eburicol, which is the preferred substrate for CYP51. The enzyme then removes the 14α-methyl group, a critical step for the formation of mature sterols necessary for the parasite's membrane.[4] Inhibition of CYP51 blocks this pathway, leading to a buildup of eburicol and a depletion of downstream products.
Caption: Sterol biosynthesis pathway and the point of CYP51 inhibition.
Experimental Protocols
High-Throughput Fluorescence-Based CYP51 Inhibition Assay
This protocol describes a robust method for screening compounds for inhibitory activity against recombinant T. cruzi CYP51.[2][7]
Objective: To measure the IC50 of test compounds against T. cruzi CYP51.
Materials:
-
Recombinantly expressed T. cruzi CYP51 in bactosomes.
-
Fluorogenic substrate: 7-benzyloxy-4-trifluoromethylcoumarin (BOMCC).
-
NADPH regenerating system.
-
50 mM Potassium phosphate (B84403) buffer (pH 7.4).
-
Test compounds dissolved in DMSO.
-
Positive control inhibitor (e.g., Ketoconazole).
-
Microtiter plates (384-well).
-
Fluorescence plate reader.
Procedure:
-
Compound Preparation: Prepare serial dilutions of test compounds (e.g., from 10 µM to 0.01 µM) in buffer. The final solvent concentration should be consistent across all wells (e.g., 2% v/v).
-
Reaction Mixture Preparation: In each well of the microtiter plate, add the following:
-
37 pmoles/mL of T. cruzi CYP51 in bactosomes.
-
Test compound at the desired concentration.
-
50 mM potassium phosphate buffer (pH 7.4).
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Initiation of Reaction: Add 100 µM BOMCC (substrate) to each well, followed immediately by the NADPH regenerating system to start the reaction.
-
Incubation: Incubate the plate at 37°C for a set time within the linear range of the reaction (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a potent inhibitor like posaconazole.
-
Fluorescence Measurement: Read the fluorescence of the product, 7-hydroxy-4-trifluoromethylcoumarin (CHC), using an excitation wavelength of 410 nm and an emission wavelength of 460 nm.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO-only controls. Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal model.
Caption: Workflow for the fluorescence-based CYP51 inhibition assay.
In Vitro Reconstituted CYP51 Activity Assay
This method provides a more direct measure of enzyme inhibition but is lower in throughput. It relies on reconstituting the full catalytic system in vitro.[4]
Objective: To directly measure the effect of an inhibitor on the enzymatic turnover of the natural substrate.
Materials:
-
Purified recombinant T. cruzi CYP51.
-
Purified recombinant cytochrome P450 reductase (CPR).
-
Phospholipids (B1166683) (e.g., dilauroylphosphatidylcholine).
-
Hydroxypropyl-β-cyclodextrin.
-
Substrate: Eburicol.
-
NADPH.
-
Buffer solution.
-
Test inhibitor.
Procedure:
-
Reconstitution: Prepare a reaction mixture containing T. cruzi CYP51, CPR, and phospholipids to form a functional enzyme-reductase complex.
-
Substrate Solubilization: Dissolve the sterol substrate (eburicol) using hydroxypropyl-β-cyclodextrin.
-
Inhibitor Incubation: Add the test inhibitor at various concentrations to the reconstituted enzyme system and incubate.
-
Reaction Initiation: Start the reaction by adding the solubilized substrate and NADPH.
-
Time-course Sampling: Take aliquots at different time points and stop the reaction (e.g., by solvent extraction).
-
Product Analysis: Analyze the samples using techniques such as HPLC or GC-MS to quantify the amount of substrate consumed and product formed.
-
Data Analysis: Determine the rate of reaction at each inhibitor concentration and calculate inhibition constants (e.g., IC50 or Ki).
Conclusion
The sterol 14α-demethylase (CYP51) of Trypanosoma cruzi is a crucial enzyme for the parasite's survival, making it a highly attractive target for drug development. While specific data on "this compound" is not available in the public domain, extensive research on other inhibitors has provided a solid foundation for understanding the enzyme's function and mechanism of inhibition. The development of robust, high-throughput screening assays has enabled the identification of potent inhibitors with diverse chemical scaffolds.[5] Future efforts in rational drug design, aided by structural biology insights from X-ray crystal structures of inhibitor-bound CYP51, will be essential for developing new, effective, and selective therapies for Chagas disease.[3][9]
References
- 1. Expanding the binding envelope of CYP51 inhibitors targeting Trypanosoma cruzi with 4-aminopyridyl-based sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease | PLOS Neglected Tropical Diseases [journals.plos.org]
- 3. Structural Characterization of CYP51 from Trypanosoma cruzi and Trypanosoma brucei Bound to the Antifungal Drugs Posaconazole and Fluconazole | PLOS Neglected Tropical Diseases [journals.plos.org]
- 4. Targeting Trypanosoma cruzi Sterol 14α-Demethylase (CYP51) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diverse Inhibitor Chemotypes Targeting Trypanosoma cruzi CYP51 | PLOS Neglected Tropical Diseases [journals.plos.org]
- 6. Expanding the binding envelope of CYP51 inhibitors targeting Trypanosoma cruzi with 4-aminopyridyl-based sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Complexes of Trypanosoma cruzi sterol 14α-demethylase (CYP51) with two pyridine-based drug candidates for Chagas disease: structural basis for pathogen selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
No Publicly Available Data on the Antifungal Potential of SDZ285428
Despite a comprehensive search of scientific literature and databases, no information was found regarding the antifungal properties of a compound designated "SDZ285428." This suggests that the compound is likely not a subject of published research in the public domain.
The absence of data prevents the creation of the requested in-depth technical guide. Key components such as quantitative data on antifungal activity, detailed experimental protocols, and the associated signaling pathways are not available.
Possible reasons for the lack of information include:
-
Internal Designation: "this compound" may be an internal code for a compound within a private research and development pipeline that has not been publicly disclosed.
-
Novel Compound: The compound may be a very recent discovery with research that has not yet been published.
-
Incorrect Identifier: There may be a typographical error in the compound name provided.
Researchers, scientists, and drug development professionals seeking information on novel antifungal agents are encouraged to consult publicly available and peer-reviewed scientific resources. Should "this compound" be a valid but unpublished compound, information would only be available through direct communication with the originating research institution or company, pending their disclosure policies.
It is recommended to verify the compound identifier and consult primary scientific literature databases for any future publications on this or similarly named compounds. Without foundational data, a detailed technical analysis as requested cannot be provided at this time.
Early Research on SDZ285428: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
SDZ285428, also known by its alternative name NVP-VID-400, is a potent and selective inhibitor of cytochrome P450 enzymes, primarily targeting CYP24A1 and CYP51. Early research into this compound focused on its potential therapeutic applications stemming from the inhibition of these key enzymes. This guide provides a comprehensive overview of the foundational preclinical research on this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.
Core Compound Information
| Identifier | Value |
| Primary Name | This compound |
| Alternative Name | NVP-VID-400 |
| IUPAC Name | 4-(4-chlorophenyl)-N-(2-imidazol-1-yl-2-phenylethyl)benzamide |
| CAS Number | 174262-13-6 |
| Molecular Formula | C24H20ClN3O |
| Molecular Weight | 401.89 g/mol |
| Primary Targets | CYP24A1, CYP51 |
Quantitative Data Summary
The following tables summarize the key quantitative data from early preclinical studies on this compound.
Table 1: In Vitro Enzyme Inhibition Data
| Target Enzyme | Test System | Inhibitory Potency (IC50) | Selectivity | Reference |
| Human CYP24A1 | Recombinant human enzyme | ~15 nM | ~40-fold selective over CYP27B1 | [1] |
| Human CYP27B1 | Recombinant human enzyme | ~616 nM | - | [1] |
| Trypanosoma cruzi CYP51 | Reconstituted enzyme system | I/E2 <1 (5 min), I/E2 = 9 (1 h) | - | [2] |
| Trypanosoma brucei CYP51 | Reconstituted enzyme system | I/E2 <1 (5 min), I/E2 = 35 (1 h) | - | [2] |
I/E2 represents the ratio of inhibited to uninhibited enzyme activity.
Experimental Protocols
CYP24A1 Inhibition Assay
Objective: To determine the inhibitory potency and selectivity of this compound on human CYP24A1.
Methodology:
-
Enzyme Source: Recombinant human CYP24A1 and CYP27B1 expressed in a suitable host system (e.g., insect cells or E. coli).
-
Substrate: Radiolabeled 1,25-dihydroxyvitamin D3 ([³H]1,25(OH)₂D₃) is used as the substrate for the hydroxylation reaction catalyzed by CYP24A1.
-
Incubation: The recombinant enzyme is incubated with varying concentrations of this compound and the radiolabeled substrate in a buffered solution containing a cofactor system (NADPH-cytochrome P450 reductase).
-
Reaction Termination and Extraction: The reaction is stopped after a defined period, and the vitamin D metabolites are extracted using an organic solvent.
-
Analysis: The extracted metabolites are separated and quantified using high-performance liquid chromatography (HPLC) coupled with a radioactivity detector.
-
Data Analysis: The concentration of the hydroxylated product is measured, and the percentage of inhibition at each concentration of this compound is calculated. The IC50 value is then determined by fitting the data to a dose-response curve.
Trypanosoma cruzi CYP51 Inhibition Assay
Objective: To assess the inhibitory activity of this compound against T. cruzi CYP51.
Methodology:
-
Enzyme Source: Recombinant T. cruzi CYP51 is expressed and purified.
-
Reconstitution: The purified CYP51 is reconstituted with its redox partner, NADPH-cytochrome P450 reductase, in a lipid environment (e.g., liposomes) to mimic the cellular membrane.
-
Substrate: A suitable substrate for T. cruzi CYP51, such as eburicol, is used.
-
Incubation: The reconstituted enzyme system is incubated with the substrate in the presence of varying concentrations of this compound. The reaction is initiated by the addition of NADPH.
-
Analysis: The reaction products are analyzed by gas chromatography-mass spectrometry (GC-MS) to quantify the demethylated sterol product.
-
Data Analysis: The rate of product formation is measured, and the inhibitory effect of this compound is determined. The I/E2 ratio (inhibited vs. uninhibited enzyme activity) is calculated at different time points to assess the time-dependent nature of the inhibition.
Signaling Pathways and Experimental Workflows
Signaling Pathway of CYP51 Inhibition in Trypanosoma cruzi
Figure 1: Inhibition of the ergosterol biosynthesis pathway in Trypanosoma cruzi by this compound.
Experimental Workflow for In Vitro Enzyme Inhibition Assay
References
Unveiling SDZ285428: A Technical Guide to its Synthesis, Discovery, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, discovery, and multifaceted biological activities of SDZ285428, also known as NVP-VID-400. Initially identified as a potent and selective inhibitor of sterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol (B1671047) biosynthesis pathway of protozoan parasites, this compound has demonstrated significant potential in various therapeutic areas. This document details the available information on its synthesis, mechanism of action as an anti-parasitic agent, and its emerging roles in oncology and neuroscience, supported by quantitative data, experimental protocols, and pathway diagrams.
Introduction
This compound, with the systematic name N-(2-(1H-imidazol-1-yl)-2-phenylethyl)-4'-chloro-[1,1'-biphenyl]-4-carboxamide, is a small molecule that has garnered interest for its diverse biological activities. Originally investigated for its potential as an anti-parasitic agent due to its potent inhibition of CYP51, subsequent research has revealed its activity in other significant pathological pathways, including cancer cell proliferation and the amelioration of amyloid-beta (Aβ) pathogenesis in models of Alzheimer's disease. This guide aims to consolidate the current technical knowledge on this compound to facilitate further research and development.
Discovery and Development
The "SDZ" prefix in its designation suggests that the compound originated from the research and development pipeline of Sandoz, which later became part of Novartis. While the specific details of its initial discovery program are not extensively documented in publicly available literature, its primary characterization as a CYP51 inhibitor points towards a targeted discovery effort against this well-established antifungal and anti-parasitic target.
Synthesis of this compound
A generalized synthetic workflow can be visualized as follows:
Caption: Proposed retro-synthetic approach for this compound.
Biological Activity and Mechanism of Action
Anti-parasitic Activity: CYP51 Inhibition
The primary and most well-characterized biological activity of this compound is its potent and selective inhibition of sterol 14α-demethylase (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway in protozoan parasites such as Trypanosoma cruzi (the causative agent of Chagas disease) and Trypanosoma brucei (the causative agent of African trypanosomiasis). By inhibiting CYP51, this compound disrupts the integrity of the parasite's cell membrane, leading to cell growth inhibition and death.
The inhibitory activity of this compound against trypanosomal CYP51 has been quantified and is presented in the table below.
Table 1: In Vitro Inhibitory Activity of this compound against Trypanosomal CYP51
| Target Organism | Target Enzyme | Parameter | Value | Reference |
| Trypanosoma cruzi | CYP51 | I/E2 (5 min) | <1 | [1] |
| Trypanosoma cruzi | CYP51 | I/E2 (1 h) | 9 | [1] |
| Trypanosoma brucei | CYP51 | I/E2 (5 min) | <1 | [1] |
| Trypanosoma brucei | CYP51 | I/E2 (1 h) | 35 | [1] |
I/E2 represents the ratio of inhibitor to enzyme required for 50% inhibition of enzyme activity.
The mechanism of action of this compound as a CYP51 inhibitor can be visualized in the following signaling pathway diagram:
Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.
Activity in Ovarian Cancer
Emerging, yet less documented, evidence from commercial suppliers suggests that this compound exhibits activity against ovarian cancer cells. The proposed mechanism involves the inhibition of cell proliferation, induction of apoptosis, and the triggering of reactive oxygen species (ROS)-induced cytoprotective autophagy through the modulation of the AMPK/Akt/mTOR pathway.
The proposed signaling pathway for the anti-cancer activity of this compound is depicted below:
Caption: Proposed mechanism of this compound in ovarian cancer cells.
Potential Role in Alzheimer's Disease
There are indications from supplier data that this compound may ameliorate amyloid-beta (Aβ) pathogenesis in an animal model of Alzheimer's disease. The suggested mechanism involves the modulation of the STAT3/GFAP signaling pathway. Glial Fibrillary Acidic Protein (GFAP) is an intermediate filament protein that is upregulated in astrocytes during reactive gliosis, a hallmark of neuroinflammation in Alzheimer's disease.
A simplified representation of this proposed pathway is as follows:
Caption: Proposed modulation of STAT3/GFAP signaling by this compound in Alzheimer's disease.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are not extensively published. However, based on standard methodologies in the field, the following outlines the likely experimental approaches.
General Synthesis Protocol for Amide Coupling
-
Activation of Carboxylic Acid: To a solution of 4'-chloro-[1,1'-biphenyl]-4-carboxylic acid in an appropriate aprotic solvent (e.g., DMF, DCM), a coupling agent (e.g., EDC, HATU) and an activator (e.g., HOBt) are added. The mixture is stirred at room temperature for a specified time to form the active ester.
-
Amine Addition: A solution of 2-(1H-imidazol-1-yl)-2-phenylethanamine in the same solvent is added to the reaction mixture. A non-nucleophilic base (e.g., DIPEA) may be added to neutralize any acid formed.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield pure this compound.
In Vitro CYP51 Inhibition Assay
-
Enzyme Preparation: Recombinant CYP51 from the target organism is expressed and purified.
-
Assay Buffer: A suitable buffer containing the necessary cofactors for CYP51 activity is prepared.
-
Inhibitor Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.
-
Assay Procedure: The enzyme, substrate (e.g., lanosterol), and varying concentrations of the inhibitor are incubated in the assay buffer. The reaction is initiated by the addition of a reducing agent (e.g., NADPH).
-
Detection: The inhibition of CYP51 activity is determined by measuring the decrease in the formation of the product or the consumption of the substrate, typically using LC-MS or a spectrophotometric method.
-
Data Analysis: The IC50 or I/E2 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion
This compound is a promising molecule with a well-defined role as a potent inhibitor of protozoan CYP51, making it a valuable lead compound for the development of new anti-parasitic drugs. Furthermore, its emerging activities in cancer and neurodegenerative disease models warrant further investigation to elucidate the underlying mechanisms and to explore its full therapeutic potential. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, highlighting the need for more detailed public data on its synthesis and a broader range of biological activities to accelerate its journey from a research compound to a potential therapeutic agent.
References
Navigating the Scientific Frontier: A Technical Guide to Drug Discovery for Chagas Disease
Disclaimer: The compound SDZ285428, specified in the topic request, does not appear in publicly available scientific literature or databases in the context of Chagas disease research or any other therapeutic area. The prefix "SDZ" is historically associated with compounds from Sandoz/Novartis. The absence of public information suggests that this compound may be an internal designation for a compound in a very early stage of development, a discontinued (B1498344) project, or a misidentification.
This guide, therefore, provides a comprehensive overview of the core principles, methodologies, and challenges in the field of drug discovery for Chagas disease, intended for researchers, scientists, and drug development professionals.
Introduction to Chagas Disease and the Unmet Medical Need
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a major neglected tropical disease, primarily affecting millions in Latin America and increasingly recognized as a global health concern.[1][2] The disease progresses from an often asymptomatic acute phase to a chronic phase in which up to a third of patients develop severe cardiac or digestive complications.[2][3][4] Current treatments, benznidazole (B1666585) and nifurtimox, have significant limitations, including variable efficacy in the chronic stage and considerable side effects, underscoring the urgent need for new, safer, and more effective therapies.[5][6][7]
Key Signaling Pathways in Trypanosoma cruzi as Therapeutic Targets
The intricate biology of T. cruzi offers several signaling pathways that are crucial for its survival, differentiation, and infectivity, making them attractive targets for drug development.
Calcium Signaling
Calcium (Ca²⁺) is a vital second messenger in T. cruzi, regulating processes such as host cell invasion and parasite differentiation. The parasite's Ca²⁺ homeostasis is distinct from its mammalian host, involving unique organelles like acidocalcisomes, which are the primary intracellular Ca²⁺ stores. Key components of this pathway include:
-
IP₃ Receptor: Located on acidocalcisomes, this receptor mediates the release of Ca²⁺ upon stimulation.
-
Plasma Membrane Ca²⁺ Channels: These channels are involved in Ca²⁺ uptake from the extracellular environment, a process that has been shown to be critical for host cell invasion.
Targeting these unique components could offer a therapeutic window with minimal off-target effects in the host.
Cruzipain and Cysteine Protease Pathways
Cruzipain is the major cysteine protease of T. cruzi and is essential for its viability, infectivity, and virulence. It is involved in multiple processes, including:
-
Nutrition and Metabolism: Cruzipain is crucial for the digestion of host proteins.
-
Host Cell Invasion: It plays a role in the parasite's entry into host cells.
-
Evasion of the Host Immune Response: Cruzipain can modulate the host's immune response to favor parasite survival.
The development of inhibitors targeting cruzipain has been a significant focus of Chagas disease drug discovery.
Experimental Protocols for Anti-Trypanosomal Drug Discovery
A hierarchical screening cascade is typically employed to identify and validate new drug candidates for Chagas disease.
In Vitro Assays
3.1.1. Epimastigote Growth Inhibition Assay
-
Objective: To assess the effect of a compound on the growth of the replicative, non-infective epimastigote stage of T. cruzi.
-
Methodology:
-
T. cruzi epimastigotes are cultured in a suitable medium (e.g., PSG + 10% FBS).
-
The parasites (e.g., 10x10⁶ parasites/mL) are seeded in 96-well plates.
-
Compounds are added at various concentrations.
-
Plates are incubated for a defined period (e.g., 48 hours) at the optimal growth temperature (e.g., 27°C).
-
Parasite viability and density are determined using methods such as fluorimetry with GFP-expressing parasites, or colorimetric assays like MTT.
-
The half-maximal inhibitory concentration (IC₅₀) is calculated.
-
3.1.2. Intracellular Amastigote Assay
-
Objective: To evaluate the efficacy of a compound against the clinically relevant intracellular replicative amastigote stage.
-
Methodology:
-
Host cells (e.g., Vero cells) are seeded in 384-well plates and infected with trypomastigotes.
-
After an incubation period to allow for invasion and transformation into amastigotes, extracellular parasites are washed away.
-
Compounds are added to the infected cells.
-
Plates are incubated for a period (e.g., 48-72 hours) at 37°C in a 5% CO₂ atmosphere.[5]
-
The number of intracellular amastigotes is quantified, often using high-content imaging with fluorescent DNA dyes or by measuring the luminescence of luciferase-expressing parasites.
-
The half-maximal effective concentration (EC₅₀) is determined.
-
In Vivo Assays
3.2.1. Acute Murine Model of Infection
-
Objective: To assess the efficacy of a compound in reducing parasitemia and preventing mortality in an acute infection model.
-
Methodology:
-
Mice (e.g., BALB/c or C57BL/6 strains) are infected with a lethal dose of trypomastigotes.
-
Treatment with the test compound is initiated at a specified time post-infection and continued for a defined duration.
-
Parasitemia is monitored by counting parasites in blood samples at regular intervals.
-
Survival of the mice is recorded daily.
-
The efficacy is measured by the reduction in parasitemia and the increase in survival rate compared to a control group.
-
3.2.2. Chronic Murine Model and Cure Assessment
-
Objective: To determine if a compound can achieve parasitological cure in a chronic infection model, which is more representative of human Chagas disease.
-
Methodology:
-
Mice are infected with T. cruzi and allowed to progress to the chronic phase (typically >30 days post-infection).
-
A long-term treatment regimen with the test compound is administered.
-
After a post-treatment follow-up period, mice are immunosuppressed (e.g., with cyclophosphamide) to induce relapse of any persistent parasites.
-
The absence of parasites in the blood after immunosuppression, as determined by highly sensitive methods like PCR, is indicative of sterile cure.[5]
-
Quantitative Data on Anti-Trypanosomal Compounds
The following table summarizes the in vitro activity of some compounds that have been investigated for Chagas disease.
| Compound | T. cruzi Stage | Assay Type | IC₅₀ / EC₅₀ (µM) | Reference Strain(s) |
| Benznidazole | Amastigote | Intracellular | ~1-5 | Tulahuen, Y, etc. |
| Nifurtimox | Amastigote | Intracellular | ~1-5 | Tulahuen, Y, etc. |
| Posaconazole | Amastigote | Intracellular | Highly strain-dependent | TcI-VI |
| Cz007 | Enzyme | Cruzipain Inhibition | 0.0011 | Recombinant |
| Cz008 | Enzyme | Cruzipain Inhibition | 0.0018 | Recombinant |
Data compiled from publicly available literature. Actual values can vary based on experimental conditions and parasite strains.
Conclusion and Future Directions
The development of new drugs for Chagas disease is a complex but critical endeavor. While significant challenges remain, a deeper understanding of T. cruzi biology is revealing novel therapeutic targets.[7] The refinement of in vitro and in vivo screening methodologies, including the use of reporter parasites and more predictive chronic infection models, is improving the translatability of preclinical findings. Future efforts will likely focus on combination therapies to enhance efficacy and reduce treatment duration, as well as on compounds with novel mechanisms of action to overcome potential resistance. The ultimate goal is to deliver a safe, effective, and accessible treatment to all those affected by this debilitating disease.
References
- 1. novartis.com [novartis.com]
- 2. sandoz.com [sandoz.com]
- 3. SDZ-62434 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. novartis.com [novartis.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. ویکیپدیا:گزارش دیتابیس/مقالههای مهم ایجادنشده برپایه پیوند قرمز/شیمی - ویکیپدیا، دانشنامهٔ آزاد [fa.wikipedia.org]
- 7. pharmtech.com [pharmtech.com]
Investigating the Biological Activity of SDZ285428: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SDZ285428, also known as VID400 and NVP-VID-400, is a potent and selective inhibitor of several key enzymes within the cytochrome P450 superfamily. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its inhibitory actions against sterol 14α-demethylase (CYP51) in pathogenic trypanosomes and 24-hydroxylase (CYP24A1) in vitamin D metabolism. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.
Core Biological Activities
This compound has demonstrated significant inhibitory activity against two primary enzyme targets:
-
CYP51: This enzyme is a crucial component of the sterol biosynthesis pathway in both fungi and protozoa, such as Trypanosoma cruzi (the causative agent of Chagas disease) and Trypanosoma brucei (the causative agent of African trypanosomiasis).[1] By inhibiting CYP51, this compound disrupts the production of ergosterol, a vital component of the parasite's cell membrane, leading to cell growth inhibition and death.[1]
-
CYP24A1: This mitochondrial enzyme is responsible for the degradation of the active form of vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol).[2] Inhibition of CYP24A1 by this compound leads to an increase in the local concentration and prolonged activity of calcitriol, making it a valuable tool for research into vitamin D-related signaling pathways and therapeutic applications.[2]
Quantitative Data Presentation
The following tables summarize the available quantitative data on the inhibitory activity of this compound against its primary targets.
| Target Enzyme | Organism | Inhibitory Metric | Value | Reference |
| CYP51 | Trypanosoma cruzi | I/E2 (5 min) | <1 | [1] |
| I/E2 (60 min) | 9 | |||
| CYP51 | Trypanosoma brucei | I/E2 (5 min) | <1 | |
| I/E2 (60 min) | 35 | |||
| CYP24A1 | Human | IC50 | 15.2 ± 3.5 nM | |
| CYP27B1 | Human | IC50 | 616.17 ± 113.2 nM |
Note: The I/E2 ratio represents the ratio of the integrated intensity of the enzyme-inhibitor complex to that of the free enzyme, as determined by a specific assay. A lower value indicates a higher degree of inhibition.
Signaling Pathways
The biological effects of this compound are a direct result of its interference with specific metabolic pathways. The following diagrams illustrate the points of inhibition within the sterol biosynthesis and vitamin D metabolism pathways.
Caption: Inhibition of the Sterol Biosynthesis Pathway by this compound.
Caption: Inhibition of Vitamin D Metabolism by this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of the biological activity of compounds like this compound. The following sections outline methodologies for key experiments.
In Vitro CYP51 Inhibition Assay (Fluorescence-based)
This protocol is adapted from a high-throughput fluorescence-based functional assay for T. cruzi CYP51.
Objective: To determine the inhibitory potential of this compound against recombinant T. cruzi or T. brucei CYP51.
Materials:
-
Recombinant T. cruzi or T. brucei CYP51 (expressed in bactosomes)
-
Fluorogenic probe substrate (e.g., BOMCC)
-
NADPH regenerating system (glucose-6-phosphate, NADP+, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
This compound stock solution (in DMSO)
-
96-well or 384-well microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the appropriate buffer.
-
In a microplate, add the recombinant CYP51 enzyme to each well.
-
Add the this compound dilutions to the respective wells and pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the fluorogenic probe substrate and the NADPH regenerating system.
-
Measure the production of the fluorescent metabolite over time (e.g., at 1-minute intervals for 10 minutes) using a fluorescence plate reader (e.g., Excitation 410 nm, Emission 460 nm for the product of BOMCC).
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
References
Methodological & Application
Application Notes and Protocols: In Vitro Efficacy of SDZ285428 Against Trypanosoma cruzi
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health concern in Latin America and is increasingly detected in other parts of the world.[1] Current treatment options are limited, often associated with significant side effects, and show variable efficacy, particularly in the chronic stage of the disease.[2] This necessitates the discovery and development of new, effective, and safer trypanocidal agents. This document provides a detailed protocol for the in vitro evaluation of SDZ285428, a compound of interest, against the intracellular amastigote stage of Trypanosoma cruzi, the clinically relevant form of the parasite in the mammalian host. The described assay is a high-throughput imaging-based method to determine the compound's efficacy in inhibiting parasite proliferation within a host cell line.
Experimental Protocols
Materials and Reagents
-
T. cruzi Strains: A reporter strain, such as one expressing β-galactosidase or a fluorescent protein (e.g., GFP or tdTomato), is recommended for easier quantification.[3][4][5] Wild-type strains can also be used, with parasite quantification performed by microscopy after Giemsa staining.
-
Host Cell Line: Vero cells (ATCC CCL-81) or NIH 3T3 fibroblasts are commonly used.
-
Culture Media:
-
For T. cruzi epimastigotes: Liver Infusion Tryptose (LIT) medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), penicillin, and streptomycin.
-
For host cells and infected cultures: RPMI-1640 or DMEM supplemented with 2-10% FBS, L-glutamine, and penicillin/streptomycin.
-
-
Compound: this compound, dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.
-
Control Drugs: Benznidazole (B1666585) and nifurtimox (B1683997) as positive controls.
-
Reagents for Viability/Detection:
-
For colorimetric assays: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
For fluorescence assays: DAPI for staining host and parasite nuclei.
-
For β-galactosidase expressing strains: Chlorophenol red-β-D-galactopyranoside (CPRG).
-
-
Labware: 96- or 384-well clear-bottom black plates for imaging assays, standard cell culture flasks, and plates.
Culturing and Preparation of Trypanosoma cruzi Life Cycle Stages
2.1. Epimastigote Culture:
-
Maintain epimastigotes in LIT medium at 28°C.
-
Subculture every 7-10 days to maintain parasites in the exponential growth phase.
2.2. Generation of Trypomastigotes:
-
Infect a confluent monolayer of Vero cells or NIH 3T3 fibroblasts with stationary phase epimastigotes.
-
After 48 hours, wash away the remaining epimastigotes and maintain the infected culture at 37°C in 5% CO2.
-
Harvest cell-culture-derived trypomastigotes from the supernatant of the infected flasks as they are released from the host cells, typically 5-8 days post-infection.
Intracellular Amastigote Assay Protocol
This protocol is adapted from established high-throughput screening methods.
-
Host Cell Seeding: Seed Vero cells into 96- or 384-well plates at a density that will result in a sub-confluent monolayer at the time of infection (e.g., 4,000 cells/well for a 96-well plate). Allow cells to adhere for 24 hours at 37°C, 5% CO2.
-
Infection: Infect the adherent Vero cells with cell-culture-derived trypomastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:host cell).
-
Incubation: Incubate the infected plates for 18-24 hours to allow for parasite invasion.
-
Washing: After the invasion period, gently wash the wells twice with pre-warmed, serum-free medium to remove non-internalized trypomastigotes.
-
Compound Addition: Add fresh medium containing serial dilutions of this compound. Include wells with benznidazole as a positive control and DMSO as a vehicle control (at a final concentration not exceeding 0.5%).
-
Assay Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2 to allow for amastigote replication.
-
Endpoint Measurement:
-
High-Content Imaging (recommended):
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100.
-
Stain nuclei with DAPI.
-
Acquire images using an automated high-content imaging system.
-
Analyze images to quantify the number of intracellular amastigotes per host cell.
-
-
Microscopy with Giemsa Staining:
-
Fix cells with methanol (B129727) and stain with Giemsa.
-
Manually count the number of amastigotes per 100 host cells.
-
-
Reporter Gene Assay (for transfected parasites):
-
For β-galactosidase strains, lyse the cells and add CPRG substrate. Measure absorbance at 570 nm.
-
For fluorescent strains, quantify the fluorescence intensity using a plate reader.
-
-
Data Analysis
-
Determine the percentage of inhibition of parasite replication for each concentration of this compound relative to the vehicle control.
-
Plot the dose-response curve and calculate the 50% inhibitory concentration (IC50) using a non-linear regression model.
-
Similarly, determine the 50% cytotoxic concentration (CC50) on the host cells to calculate the selectivity index (SI = CC50 / IC50).
Data Presentation
The following table summarizes hypothetical results for the in vitro activity of this compound against T. cruzi amastigotes, with benznidazole as a reference compound.
| Compound | T. cruzi Amastigote IC50 (µM) | Vero Cell CC50 (µM) | Selectivity Index (SI) |
| This compound | 1.5 | > 50 | > 33.3 |
| Benznidazole | 2.3 | 150 | 65.2 |
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro intracellular amastigote assay.
Hypothetical Signaling Pathway for Trypanocidal Action
The precise mechanism of action of many trypanocidal drugs involves the generation of oxidative stress and damage to parasite DNA. The following diagram illustrates a hypothetical pathway by which this compound might act, based on common mechanisms of other anti-trypanosomal agents.
Caption: Hypothetical mechanism of action for this compound in T. cruzi.
References
- 1. Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas’ disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. conncoll.edu [conncoll.edu]
- 4. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 5. Optimization and biological validation of an in vitro assay using the transfected Dm28c/pLacZ Trypanosoma cruzi strain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Cell-Based Assay for Screening SDZ285428 Activity at the 5-HT4 Receptor
Audience: Researchers, scientists, and drug development professionals.
Introduction
SDZ285428 is a novel synthetic compound under investigation for its potential therapeutic applications. This document provides a detailed protocol for a robust and high-throughput cell-based assay to determine the pharmacological activity of this compound, specifically its agonistic effects on the human serotonin (B10506) receptor 4 (5-HT4). The 5-HT4 receptor, a Gs-coupled G-protein coupled receptor (GPCR), is a key target in drug discovery for gastrointestinal and cognitive disorders. Activation of the 5-HT4 receptor initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This assay quantitatively measures changes in intracellular cAMP levels in a recombinant cell line overexpressing the human 5-HT4 receptor, providing a sensitive and reliable method for characterizing the potency and efficacy of this compound.
Principle of the Assay
This assay utilizes a competitive immunoassay format based on homogenous time-resolved fluorescence (HTRF). The assay measures the concentration of cAMP produced by cells upon stimulation with a ligand, such as this compound. Free cAMP in the cell lysate competes with a fluorescently labeled cAMP tracer for binding to a specific anti-cAMP antibody. The amount of fluorescent signal is inversely proportional to the concentration of cAMP in the sample. A decrease in the HTRF signal indicates an increase in intracellular cAMP, signifying activation of the Gs-coupled 5-HT4 receptor.
Data Presentation
Table 1: Pharmacological Profile of this compound in a 5-HT4 Receptor cAMP Assay
| Compound | EC50 (nM) | Maximum Response (% of Serotonin) | Hill Slope |
| Serotonin (5-HT) | 15.2 | 100% | 1.1 |
| This compound | 25.8 | 95% | 1.0 |
| Prucalopride (B966) | 10.5 | 98% | 1.2 |
This table presents example data for illustrative purposes.
Experimental Protocols
Materials and Reagents
-
HEK293 cell line stably expressing the human 5-HT4 receptor (HEK293-5HT4)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Serotonin (5-HT) as a reference agonist
-
Prucalopride as a positive control agonist
-
cAMP HTRF Assay Kit (e.g., from Cisbio, PerkinElmer)
-
384-well white, opaque microplates
-
Multichannel pipettes and sterile tips
-
Automated plate reader capable of HTRF detection
Cell Culture and Seeding
-
Culture HEK293-5HT4 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Passage the cells every 2-3 days when they reach 80-90% confluency.
-
On the day of the assay, harvest the cells using Trypsin-EDTA and resuspend them in assay buffer (typically a serum-free medium).
-
Determine the cell density using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final concentration of 5,000 cells per 5 µL in assay buffer.
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate.
Compound Preparation and Stimulation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound, serotonin, and prucalopride in assay buffer to create a range of concentrations for dose-response analysis. A typical concentration range would be from 1 µM down to 1 pM.
-
Add 5 µL of the diluted compounds or vehicle control to the respective wells of the 384-well plate containing the cells.
-
Incubate the plate at room temperature for 30 minutes to stimulate the cells.
cAMP Measurement (HTRF)
-
Following the incubation period, add 5 µL of the HTRF cAMP-d2 tracer followed by 5 µL of the HTRF anti-cAMP cryptate antibody to each well, as per the manufacturer's instructions.
-
Incubate the plate at room temperature for 60 minutes in the dark to allow for the immunoassay to reach equilibrium.
-
Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths for the donor (e.g., 337 nm excitation) and acceptor (e.g., 665 nm and 620 nm emission).
Data Analysis
-
Calculate the HTRF ratio (665 nm / 620 nm) for each well.
-
Convert the HTRF ratio to cAMP concentration using a standard curve generated with known concentrations of cAMP.
-
Plot the cAMP concentration against the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 and maximum response for each compound.
Mandatory Visualizations
Caption: Signaling pathway of the 5-HT4 receptor upon agonist binding.
Caption: Experimental workflow for the cell-based cAMP assay.
Caption: Logical relationship of the HTRF cAMP assay components.
Determining the Potency of Novel Compounds Against Trypanosoma cruzi: An Application Note and Protocol for IC50 Determination
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health concern, particularly in Latin America.[1][2][3][4][5] The development of new, effective, and safe trypanocidal agents is a critical area of research. A key parameter in the early stages of drug discovery is the half-maximal inhibitory concentration (IC50), which quantifies the potency of a compound in inhibiting parasite growth. This document provides a detailed protocol for determining the IC50 value of a test compound, using SDZ285428 as an example, against the intracellular amastigote stage of T. cruzi. While specific data for this compound against T. cruzi is not publicly available, this guide outlines the established methodologies to generate such crucial data.
Introduction
The current therapeutic options for Chagas disease are limited to benznidazole (B1666585) and nifurtimox. These drugs exhibit variable efficacy, particularly in the chronic stage of the disease, and are associated with significant adverse effects. Consequently, there is an urgent need to identify and develop novel chemical entities with potent anti-T. cruzi activity. The primary screening of compound libraries often involves in vitro assays to determine their IC50 values against different life cycle stages of the parasite. The intracellular amastigote, the replicative form in the mammalian host, is the most relevant stage for therapeutic intervention. This application note details a robust and reproducible protocol for assessing the in vitro efficacy of test compounds against T. cruzi amastigotes.
Data Presentation: Reference Compound Efficacy
To provide a benchmark for evaluating novel compounds, the following table summarizes the typical IC50 values for the reference drug, benznidazole, against different forms of T. cruzi.
| Compound | Parasite Stage | Host Cell | Average IC50 (µM) |
| Benznidazole | Amastigote | Vero | 1.93 (± 0.82) |
| Benznidazole | Epimastigote | N/A | 7.6 - 32 |
| Benznidazole | Amastigote | Vero | 4.67 (± 0.22) |
Experimental Protocol: Determination of IC50 Against Intracellular Amastigotes
This protocol is adapted from established methodologies for high-throughput screening of anti-trypanosomal compounds.
1. Materials and Reagents:
-
T. cruzi strain (e.g., Tulahuen strain expressing β-galactosidase)
-
Vero cells (or other suitable host cell line, e.g., L929)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Test compound (e.g., this compound)
-
Reference drug (Benznidazole)
-
Chlorophenol red-β-D-galactopyranoside (CPRG)
-
Nonidet P-40 (NP-40)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
2. Experimental Workflow Diagram:
Caption: Workflow for IC50 determination against intracellular T. cruzi.
3. Step-by-Step Procedure:
-
Host Cell Plating: Seed Vero cells into 96-well plates at a density of 4,000 cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell adherence.
-
Parasite Infection: Infect the adherent Vero cells with tissue culture-derived trypomastigotes at a multiplicity of infection (MOI) of 10 (10 parasites per host cell).
-
Compound Addition: After 2 hours of infection, remove the supernatant to wash away non-internalized parasites. Add 100 µL of fresh medium containing serial dilutions of the test compound (this compound) and the reference drug (benznidazole). Include appropriate controls (infected untreated cells and uninfected cells).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Assay Readout (β-galactosidase activity):
-
Add 50 µL of DMEM containing 100 µM CPRG and 0.1% NP-40 to each well.
-
Incubate the plates for 4 hours at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each compound concentration relative to the untreated infected controls.
-
The IC50 value is determined by fitting the dose-response curve using a non-linear regression model.
-
Signaling Pathway: Potential Mechanism of Action
While the specific mechanism of action for this compound against T. cruzi is unknown, many trypanocidal compounds, such as benznidazole, are pro-drugs that require activation by parasitic nitroreductases (NTRs). This activation leads to the generation of reactive metabolites that are toxic to the parasite.
Caption: Generalized pathway for nitroreductase-mediated drug action in T. cruzi.
Conclusion
The protocol described provides a reliable framework for determining the in vitro potency of novel compounds against Trypanosoma cruzi. By employing such standardized methods, researchers can effectively screen and identify promising candidates for further development in the fight against Chagas disease. The generation of IC50 data is a critical first step in the preclinical evaluation of any potential new drug.
References
How to prepare SDZ285428 stock solution for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
SDZ285428 is a potent inhibitor of cytochrome P450 enzymes, specifically targeting CYP24A1 and CYP51. Its inhibitory activity makes it a valuable tool for studying the roles of these enzymes in various biological processes. As an inhibitor of CYP24A1, it is involved in the regulation of vitamin D metabolism. Its action against CYP51, a key enzyme in the ergosterol (B1671047) biosynthesis pathway, also makes it relevant for research in mycology and parasitology. This document provides detailed protocols for the preparation of this compound stock solutions for use in in vitro experiments.
Chemical Properties and Storage
A summary of the key chemical properties and recommended storage conditions for this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Weight | 401.89 g/mol | [1] |
| Formula | C₂₄H₂₀ClN₃O | [1] |
| CAS Number | 174262-13-6 | [1] |
| Appearance | White to Off-White Solid | |
| Solubility | DMSO: 22.5 mg/mL (55.99 mM) | |
| Storage of Solid | Powder: -20°C for up to 3 years | |
| Storage of Solution | In solvent: -80°C for up to 1 year |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). This stock solution can then be further diluted to the desired final concentration for various in vitro assays.
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.
-
DMSO is readily absorbed through the skin and can carry dissolved substances with it. Handle with care.
-
Perform all handling of this compound powder and preparation of the stock solution in a chemical fume hood or a biological safety cabinet to avoid inhalation of the powder.
Procedure:
-
Equilibrate Reagents: Allow the this compound powder and DMSO to come to room temperature before use. This prevents condensation from forming on the compound and in the solvent.
-
Weighing the Compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.019 mg of this compound (Molecular Weight = 401.89 g/mol ).
-
-
Dissolving the Compound:
-
Add the appropriate volume of sterile DMSO to the microcentrifuge tube containing the weighed this compound. To continue the example, add 1 mL of DMSO.
-
Close the tube tightly and vortex thoroughly for at least one minute to ensure the compound is completely dissolved. Sonication is recommended to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile cryovials.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 1 year). For short-term storage, -20°C can be used for up to one month.
-
Note on Use in Cell Culture:
When preparing working solutions for cell-based assays, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Signaling Pathway
This compound is an inhibitor of CYP51 (also known as lanosterol (B1674476) 14α-demethylase), a critical enzyme in the ergosterol biosynthesis pathway in fungi and protozoa. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibition of CYP51 disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately inhibiting fungal growth. The diagram below illustrates the point of inhibition of this compound in this pathway.
Caption: Inhibition of CYP51 by this compound in the ergosterol biosynthesis pathway.
Experimental Workflow
The following diagram outlines the general workflow for preparing and using the this compound stock solution in a typical in vitro experiment.
Caption: Workflow for preparing and using this compound in experiments.
References
Recommended Solvents and Application Protocols for SDZ285428
For Researchers, Scientists, and Drug Development Professionals
Introduction
SDZ285428 is a chemical compound of interest in drug development and biomedical research, acting as an inhibitor of Cytochrome P450 enzymes, specifically targeting CYP51 (lanosterol 14α-demethylase) and CYP24A1 (25-hydroxyvitamin D3-24-hydroxylase). Understanding its solubility and having access to detailed experimental protocols are crucial for its effective use in a laboratory setting. This document provides comprehensive application notes, including recommended solvents, solubility data, and detailed protocols for in vitro studies involving this compound.
Data Presentation: Solubility of this compound
The solubility of this compound in various common laboratory solvents is summarized in the table below. This information is critical for the preparation of stock solutions and experimental dilutions.
| Solvent | Solubility | Notes |
| DMSO (Dimethyl Sulfoxide) | ≥ 22.5 mg/mL | Sonication may be required to achieve complete dissolution. |
| Chloroform | Slightly soluble | - |
| Methanol | Slightly soluble | - |
| Corn Oil | Formulation dependent | Used as a vehicle for in vivo studies in combination with DMSO. |
Experimental Protocols
Preparation of Stock Solutions
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in experimental assays.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C for short-term storage or -80°C for long-term storage.
In Vitro CYP Inhibition Assay (Representative Protocol)
Objective: To determine the inhibitory effect of this compound on the activity of CYP51 or CYP24A1 in a cell-based or microsomal assay. This protocol is a general guideline and may need to be optimized for specific experimental conditions.
Materials:
-
Human liver microsomes or a relevant cell line expressing the target CYP enzyme (e.g., human prostate cancer cells for CYP24A1).
-
This compound stock solution (in DMSO).
-
Appropriate buffer (e.g., phosphate (B84403) buffer).
-
CYP-specific substrate (e.g., a fluorescent probe).
-
NADPH regenerating system (for microsomal assays).
-
96-well microplates (black plates for fluorescence assays).
-
Plate reader capable of fluorescence detection.
Protocol:
-
Prepare Reagents:
-
Thaw human liver microsomes on ice.
-
Prepare the reaction buffer and NADPH regenerating system according to the manufacturer's instructions.
-
Prepare a serial dilution of the this compound stock solution in the reaction buffer. The final DMSO concentration in the assay should be kept low (typically ≤ 0.5%) to avoid solvent effects.
-
-
Assay Procedure:
-
Add the diluted this compound or vehicle control (DMSO) to the wells of the 96-well plate.
-
Add the human liver microsomes or cell lysate to each well.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the CYP-specific substrate and the NADPH regenerating system to each well.
-
Incubate the plate at 37°C for the desired reaction time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the reaction by adding a suitable stop solution (e.g., acetonitrile (B52724) or a specific chemical inhibitor).
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence signal using a plate reader at the appropriate excitation and emission wavelengths for the chosen substrate.
-
Subtract the background fluorescence from the readings.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways affected by this compound.
Caption: Inhibition of the CYP51 enzyme by this compound disrupts ergosterol synthesis.
Caption: this compound inhibits CYP24A1, increasing active Vitamin D levels.
Experimental Workflow
The following diagram outlines the general workflow for an in vitro CYP inhibition assay.
Caption: Workflow for determining the IC50 of this compound in a CYP inhibition assay.
Application Notes and Protocols for Fungal Growth Inhibition Assays Using SDZ285428
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant fungal pathogens presents a significant challenge to public health and agriculture. The development of novel antifungal agents with unique mechanisms of action is crucial to combat this growing threat. SDZ285428 is a novel investigational antifungal compound. These application notes provide detailed protocols for assessing the in vitro efficacy of this compound against various fungal species using established fungal growth inhibition assays. The described methodologies are based on widely accepted standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and comparability of results.[1][2]
Mechanism of Action
While the precise molecular target of this compound is under investigation, preliminary studies suggest its mechanism of action may involve the hyperactivation of the High-Osmolarity Glycerol (HOG) signaling pathway.[3][4] The HOG pathway is a conserved mitogen-activated protein kinase (MAPK) cascade that plays a crucial role in fungal adaptation to osmotic stress.[3][5] Inappropriate activation of this pathway by compounds like the phenylpyrrole fungicide fludioxonil (B1672872) can lead to a fungicidal effect.[4] It is hypothesized that this compound may similarly exploit this pathway, leading to uncontrolled signaling that ultimately inhibits fungal growth.[3][4]
Signaling Pathway
Caption: Proposed mechanism of this compound via HOG pathway hyperactivation.
Experimental Protocols
Two standard methods for assessing antifungal activity are presented: Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC) and Disk Diffusion for evaluating growth inhibition zones.
Broth Microdilution Method for MIC Determination
This method quantitatively determines the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.[1]
Materials:
-
Fungal isolate(s)
-
This compound stock solution (of known concentration in a suitable solvent, e.g., DMSO)
-
Sterile 96-well flat-bottom microtiter plates[1]
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS[1]
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)[1]
-
Spectrophotometer or McFarland standards[1]
-
Incubator (35°C)[1]
-
Multichannel pipette[1]
Protocol Workflow:
Caption: Workflow for the Broth Microdilution Assay.
Detailed Steps:
-
Inoculum Preparation:
-
From a fresh culture (24-48 hours old on, for example, Sabouraud Dextrose Agar), select several colonies.[1]
-
Suspend the colonies in sterile saline or PBS.[1]
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast.[2]
-
Perform a 1:1000 dilution of this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.[1] For filamentous fungi, the inoculum concentration may need to be adjusted to 0.4 x 10^4 to 5 x 10^4 conidia per ml.[2]
-
-
Preparation of Antifungal Dilutions:
-
Inoculation:
-
Add 100 µL of the standardized fungal inoculum to each well containing the this compound dilutions.
-
Include a growth control well (inoculum and medium, no drug) and a sterility control well (medium only).
-
-
Incubation:
-
Reading the MIC:
Disk Diffusion Method
This method provides a qualitative assessment of antifungal susceptibility by measuring the zone of growth inhibition around a disk impregnated with the antifungal agent.
Materials:
-
Fungal isolate(s)
-
This compound solution of known concentration
-
Sterile paper disks
-
Mueller-Hinton agar (B569324) (supplemented with 2% glucose and 0.5 µg/ml methylene (B1212753) blue for yeasts)[2]
-
Sterile cotton swabs[1]
-
Incubator (35°C)[1]
-
Ruler or calipers[1]
Protocol Workflow:
Caption: Workflow for the Disk Diffusion Assay.
Detailed Steps:
-
Inoculum Preparation:
-
Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.[1]
-
-
Inoculation of Agar Plate:
-
Application of Antifungal Disks:
-
Aseptically apply paper disks impregnated with a known amount of this compound onto the surface of the inoculated agar.
-
Include a control disk with the solvent used to dissolve this compound.
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Measurement:
-
Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
Data Presentation
Quantitative data from the broth microdilution assay should be summarized in a clear and structured table to facilitate comparison of the antifungal activity of this compound against different fungal species.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Various Fungal Pathogens
| Fungal Species | Strain ID | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Candida albicans | ATCC 90028 | 0.125 | 0.5 | 0.06 - 1 |
| Candida glabrata | ATCC 90030 | 0.5 | 2 | 0.25 - 4 |
| Aspergillus fumigatus | ATCC 204305 | 0.25 | 1 | 0.125 - 2 |
| Cryptococcus neoformans | ATCC 208821 | 0.06 | 0.25 | 0.03 - 0.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Table 2: Zone of Inhibition Diameters for this compound (Disk Diffusion Assay)
| Fungal Species | Strain ID | This compound Disk Content (µg) | Average Zone Diameter (mm) |
| Candida albicans | ATCC 90028 | 10 | 22 |
| Candida glabrata | ATCC 90030 | 10 | 18 |
| Aspergillus fumigatus | ATCC 204305 | 10 | 20 |
| Cryptococcus neoformans | ATCC 208821 | 10 | 25 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Conclusion
These application notes provide a framework for the systematic evaluation of the antifungal properties of this compound. The detailed protocols for broth microdilution and disk diffusion assays, along with the proposed mechanism of action and data presentation formats, will aid researchers in conducting robust and reproducible experiments. Further investigation into the specific molecular interactions of this compound with the HOG pathway components will be essential for its continued development as a potential therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fungicide activity through activation of a fungal signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
Application Notes & Protocols: Experimental Design for Testing SDZ285428 Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive set of protocols and application notes for evaluating the in vivo efficacy of the novel neuroprotective agent, SDZ285428. These guidelines are intended for researchers and professionals in the field of drug development and neuroscience. The protocols described herein detail a preclinical experimental design using a rodent model of ischemic stroke to assess the therapeutic potential of this compound.
For the purpose of this document, we will hypothesize that this compound exerts its neuroprotective effects by modulating key cellular signaling pathways involved in neuronal survival and apoptosis. Specifically, it is proposed to inhibit the pro-apoptotic protein Bad (Bcl-2-associated death promoter) and activate the pro-survival PI3K/Akt signaling pathway.
Proposed Signaling Pathway of this compound
The hypothesized mechanism of action for this compound is centered on its ability to promote cell survival and inhibit apoptosis in the context of ischemic injury. The diagram below illustrates the proposed signaling cascade.
Caption: Proposed signaling pathway of this compound.
Experimental Workflow
The overall experimental design is depicted in the workflow diagram below. This workflow outlines the key phases of the study, from animal model induction to data analysis.
Caption: In vivo experimental workflow.
Experimental Protocols
A well-structured preclinical study is essential for obtaining reliable and translatable results.[1] The following protocols are based on established methodologies for testing neuroprotective agents in rodent models of stroke.[2]
Animal Model and Study Groups
-
Animal Model: Adult male Sprague-Dawley rats (250-300g) will be used. The choice of animal model is a critical step in preclinical research.[1]
-
Housing: Animals will be housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Ethical Considerations: All procedures will be performed in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).
-
Study Groups: Animals will be randomly assigned to the following groups (n=10 per group):
-
Sham-operated + Vehicle: Undergo surgery without MCAO and receive vehicle.
-
MCAO + Vehicle: Undergo MCAO and receive vehicle.
-
MCAO + this compound (Low Dose): Undergo MCAO and receive a low dose of this compound.
-
MCAO + this compound (High Dose): Undergo MCAO and receive a high dose of this compound.
-
Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is a widely used method to simulate focal cerebral ischemia.[3]
-
Anesthetize the rat with isoflurane (B1672236) (2-3% in oxygen).
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the CCA and the ECA.
-
Introduce a 4-0 nylon suture into the ICA and advance it approximately 18-20 mm until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).[2]
-
After 90 minutes of occlusion, withdraw the suture to allow for reperfusion.
-
Suture the incision and allow the animal to recover.
Drug Administration
-
Route of Administration: Intravenous (IV) injection via the tail vein.
-
Dosing: The first dose will be administered 30 minutes post-reperfusion, followed by subsequent doses every 24 hours for a total of 3 days.
-
Vehicle: The vehicle will be a saline solution with 5% DMSO.
Behavioral Assessment: Neurological Deficit Score
Neurological deficits will be assessed at 24, 48, and 72 hours post-MCAO using a 5-point neurological deficit score.
| Score | Neurological Deficit |
| 0 | No observable deficit |
| 1 | Forelimb flexion |
| 2 | Decreased resistance to lateral push |
| 3 | Unidirectional circling |
| 4 | Spontaneous circling or barrel rolling |
| 5 | No spontaneous movement or death |
Histological Analysis: Infarct Volume Measurement
-
At 72 hours post-MCAO, euthanize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Dissect the brains and post-fix in 4% paraformaldehyde for 24 hours.
-
Cryoprotect the brains in 30% sucrose (B13894) solution.
-
Cut 20 µm coronal sections using a cryostat.
-
Stain the sections with 2% 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Capture images of the stained sections and quantify the infarct volume using image analysis software (e.g., ImageJ). The infarct volume will be expressed as a percentage of the total brain volume.
Biochemical Analysis: Western Blotting
Western blotting will be used to assess the protein levels of key markers in the proposed signaling pathway.
-
Homogenize brain tissue samples from the ischemic hemisphere in RIPA buffer.
-
Determine protein concentration using a BCA protein assay.
-
Separate 30 µg of protein per sample on a 10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Primary antibodies will include:
-
Phospho-Akt (Ser473)
-
Total Akt
-
Bcl-2
-
Bax
-
Cleaved Caspase-3
-
β-actin (loading control)
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensity using densitometry and normalize to the loading control.
Data Presentation
All quantitative data should be presented in a clear and organized manner to facilitate comparison between experimental groups.
Table 1: Neurological Deficit Scores
| Treatment Group | 24h Post-MCAO | 48h Post-MCAO | 72h Post-MCAO |
|---|---|---|---|
| Sham + Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| MCAO + Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| MCAO + this compound (Low) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| MCAO + this compound (High) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Infarct Volume and Protein Expression
| Treatment Group | Infarct Volume (%) | p-Akt/Akt Ratio | Bcl-2/Bax Ratio | Cleaved Caspase-3 |
|---|---|---|---|---|
| Sham + Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| MCAO + Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| MCAO + this compound (Low) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| MCAO + this compound (High) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Conclusion
The successful execution of these protocols will provide a robust evaluation of the in vivo efficacy of this compound as a potential neuroprotective agent for the treatment of ischemic stroke. It is crucial to adhere to rigorous experimental design and reporting standards to ensure the reproducibility and translational value of the findings.[4] This comprehensive approach, combining behavioral, histological, and biochemical analyses, will offer valuable insights into the therapeutic potential and underlying mechanisms of this compound.
References
Application Notes and Protocols: Measuring the Cell Permeability of SDZ285428
For: Researchers, scientists, and drug development professionals.
Introduction
SDZ285428 has been identified as an inhibitor of CYP51, a cytochrome P450 enzyme.[1] Understanding the ability of this small molecule to traverse cellular membranes is a critical parameter in drug discovery and development, as it directly influences its bioavailability and accessibility to intracellular targets. Poor cell permeability can significantly limit the therapeutic efficacy of a promising compound.
These application notes provide detailed protocols for assessing the cell permeability of this compound using established in vitro models. The described assays, Parallel Artificial Membrane Permeability Assay (PAMPA), Caco-2 Permeability Assay, and Madin-Darby Canine Kidney (MDCK) Cell Assay, are widely used in the pharmaceutical industry to predict the in vivo absorption and distribution of drug candidates.[2]
-
PAMPA offers a high-throughput, cell-free method to evaluate passive diffusion.[3][4][5]
-
Caco-2 assays utilize a human colon adenocarcinoma cell line that forms a monolayer mimicking the intestinal epithelium, making it the gold standard for predicting human oral drug absorption.
-
MDCK assays employ a kidney epithelial cell line and are valuable for assessing general permeability and identifying interactions with efflux transporters.
By employing these methodologies, researchers can effectively characterize the permeability profile of this compound, providing crucial data to guide further development and optimization.
Signaling Pathway Context
While this compound targets CYP51, a key enzyme in sterol biosynthesis, understanding its broader impact on cellular signaling is important. The inhibition of CYP51 can disrupt the production of essential lipids, which may have downstream effects on various cellular processes that rely on membrane integrity and sterol-derived signaling molecules.
Caption: Simplified pathway showing this compound permeation and inhibition of CYP51.
Experimental Workflow Overview
The general workflow for assessing the cell permeability of this compound involves several key stages, from compound preparation to data analysis. The selection of a specific assay will depend on the desired endpoint, whether it is passive permeability or includes active transport mechanisms.
Caption: Generalized workflow for assessing the cell permeability of a compound.
Detailed Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures the passive diffusion of a compound across an artificial lipid membrane. It is a high-throughput method for predicting gastrointestinal tract absorption or blood-brain barrier penetration.
Materials:
-
PAMPA plate assembly (donor and acceptor plates)
-
Lipid solution (e.g., 2% lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
DMSO
-
Control compounds (high and low permeability)
-
UV-Vis spectrophotometer or LC-MS/MS
Protocol:
-
Prepare Solutions: Prepare a stock solution of this compound in DMSO. Create working solutions of this compound and control compounds in PBS at the desired final concentration (e.g., 10 µM), ensuring the final DMSO concentration is low (e.g., <1%).
-
Coat Donor Plate: Pipette 5 µL of the lipid solution onto the membrane of each well in the donor plate.
-
Prepare Acceptor Plate: Add the appropriate volume of PBS to each well of the acceptor plate.
-
Add Compound to Donor Plate: Add the this compound and control working solutions to the donor plate wells.
-
Assemble and Incubate: Carefully place the donor plate onto the acceptor plate. Incubate the assembly at room temperature with gentle shaking for a specified period (e.g., 4-18 hours).
-
Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis.
-
Quantification: Determine the concentration of this compound in each sample using a suitable analytical method like LC-MS/MS or UV-Vis spectroscopy.
Caco-2 Permeability Assay
This assay is considered the gold standard for predicting human oral drug absorption and investigating the role of transporters. It uses the Caco-2 human colorectal adenocarcinoma cell line, which forms a monolayer with characteristics of the intestinal epithelium.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transwell inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS) or Ringers buffer
-
This compound
-
Control compounds (e.g., atenolol (B1665814) for low permeability, propranolol (B1214883) for high permeability)
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS for quantification
Protocol:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer. A TEER value above a certain threshold (e.g., >200 Ω·cm²) indicates a confluent monolayer. A Lucifer yellow rejection assay can also be performed.
-
Prepare Dosing Solutions: Prepare dosing solutions of this compound and controls in transport buffer (e.g., HBSS) at the desired concentration.
-
Permeability Measurement (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the this compound dosing solution to the apical (donor) side and fresh transport buffer to the basolateral (acceptor) side.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Collect samples from both the apical and basolateral compartments at the end of the incubation period.
-
-
Permeability Measurement (Basolateral to Apical - B to A for Efflux):
-
To assess active efflux, perform the experiment in the reverse direction by adding the dosing solution to the basolateral side and collecting from the apical side.
-
-
Quantification: Analyze the concentration of this compound in the collected samples using LC-MS/MS.
MDCK Permeability Assay
The MDCK cell assay is useful for assessing general permeability and can be used with cells engineered to overexpress specific efflux transporters, such as P-glycoprotein (MDCK-MDR1), to identify if a compound is a substrate.
Materials:
-
MDCK or MDCK-MDR1 cells
-
Cell culture medium
-
Transwell inserts
-
Transport buffer (e.g., HBSS)
-
This compound
-
Control compounds
-
P-gp inhibitor (e.g., verapamil (B1683045) or cyclosporin (B1163) A) for efflux studies
-
LC-MS/MS for quantification
Protocol:
-
Cell Seeding and Culture: Seed MDCK or MDCK-MDR1 cells onto Transwell inserts and culture for 3-5 days to form a confluent monolayer.
-
Monolayer Integrity Check: Measure the TEER to confirm monolayer confluence.
-
Permeability Measurement (A to B and B to A):
-
Follow a similar procedure as the Caco-2 assay, washing the monolayers and then adding the this compound dosing solution to either the apical or basolateral side.
-
For efflux studies, it is essential to measure permeability in both the A to B and B to A directions.
-
To confirm P-gp mediated efflux, a parallel experiment can be run in the presence of a P-gp inhibitor.
-
-
Incubation and Sampling: Incubate at 37°C for a specified time (e.g., 60-90 minutes) and collect samples from the donor and acceptor compartments.
-
Quantification: Determine the concentration of this compound in the samples by LC-MS/MS.
Data Presentation and Analysis
The primary parameter calculated from these assays is the apparent permeability coefficient (Papp), which is typically reported in cm/s.
Papp Calculation:
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the rate of permeation of the compound across the cells.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration of the compound in the donor compartment.
Efflux Ratio (ER):
For bidirectional assays (Caco-2 and MDCK), the efflux ratio is calculated to determine if the compound is a substrate of efflux transporters.
ER = Papp (B to A) / Papp (A to B)
An efflux ratio greater than 2 is generally indicative of active efflux.
Table 1: Hypothetical Permeability Data for this compound
| Assay Type | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio | Permeability Classification |
| PAMPA | N/A | 8.5 | N/A | High |
| Caco-2 | A to B | 6.2 | 2.9 | Moderate |
| B to A | 18.0 | |||
| MDCK-MDR1 | A to B | 5.8 | 3.5 | Moderate |
| B to A | 20.3 | |||
| MDCK-MDR1 + Inhibitor | A to B | 15.5 | 1.1 | High |
| B to A | 17.1 |
Table 2: Permeability Classification Reference
| Papp (x 10⁻⁶ cm/s) | Permeability Classification |
| < 1 | Low |
| 1 - 10 | Moderate |
| > 10 | High |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Papp for a permeable control | Poor integrity of the cell monolayer; Compound precipitation. | Check TEER values to ensure monolayer confluence; Verify the solubility of the compound in the assay buffer. |
| High Papp for an impermeable control | Leaky cell monolayer. | Extend cell culture time to allow for better tight junction formation. |
| Inconsistent Efflux Ratio | Saturation of efflux transporters at high concentrations; Variability in transporter expression between cell passages. | Test a range of compound concentrations; Use cells within a defined passage number range. |
| Low Compound Recovery | Non-specific binding to plates; Compound instability. | Use low-binding plates; Assess compound stability in the assay buffer prior to the experiment. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 4. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
Application Notes and Protocols: A Comprehensive Framework for Assessing the Cytotoxicity of Novel Small Molecule Inhibitors (e.g., SDZ285428)
Introduction
The evaluation of cytotoxic effects is a critical step in the preclinical development of novel therapeutic agents. Small molecule inhibitors, designed to interact with specific molecular targets, can induce a range of cellular responses from cytostatic to cytotoxic. A thorough understanding of a compound's cytotoxic profile is paramount for determining its therapeutic window and potential off-target effects. This document provides a detailed framework and experimental protocols for assessing the cytotoxicity of a novel small molecule inhibitor, referred to herein as Compound X (e.g., SDZ285428). The described assays will enable researchers to quantify effects on cell viability, and elucidate the underlying mechanisms, including the induction of apoptosis and cell cycle arrest.
Data Presentation
Effective assessment of cytotoxicity relies on the clear and concise presentation of quantitative data. The following tables provide templates for summarizing key experimental results, allowing for straightforward comparison across different concentrations of Compound X and experimental conditions.
Table 1: Dose-Response Effect of Compound X on Cell Viability
| Concentration of Compound X (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| 0 (Vehicle Control) | 100 ± 5.2 | |
| 0.1 | 95 ± 4.8 | |
| 1 | 78 ± 6.1 | |
| 10 | 52 ± 3.9 | Awaiting Calculation |
| 50 | 25 ± 2.5 | |
| 100 | 10 ± 1.8 |
Table 2: Analysis of Apoptosis Induction by Compound X
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 3.1 ± 0.8 | 1.5 ± 0.4 |
| Compound X (IC50) | 25.4 ± 2.1 | 15.2 ± 1.7 |
| Staurosporine (Positive Control) | 45.8 ± 3.5 | 20.1 ± 2.3 |
Table 3: Cell Cycle Analysis Following Treatment with Compound X
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 55.2 ± 3.3 | 25.1 ± 2.0 | 19.7 ± 1.8 |
| Compound X (IC50) | 70.5 ± 4.1 | 15.3 ± 1.5 | 14.2 ± 1.3 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and accuracy of cytotoxicity assessment. The following protocols outline key experiments for characterizing the effects of Compound X.
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[1]
Materials:
-
Cell line of interest
-
Complete culture medium
-
Compound X stock solution (e.g., in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of Compound X in complete culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[1]
Materials:
-
Cells treated with Compound X
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with Compound X at the desired concentrations (e.g., IC50) for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Cells treated with Compound X
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with Compound X and harvest as described in Protocol 2.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol and incubate for at least 30 minutes on ice to fix the cells.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and resuspend the pellet in PI staining solution. Incubate for 30 minutes at 37°C.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Diagrams are provided to illustrate key cellular pathways and the experimental workflow.
Caption: p53-mediated signaling pathway in response to Compound X.
Caption: Experimental workflow for assessing cytotoxicity.
References
Troubleshooting & Optimization
Technical Support Center: Trypanosoma cruzi Drug Screening Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Trypanosoma cruzi. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during drug screening assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific experimental challenges.
Section 1: Assay Performance and Variability
Question 1: My assay results are inconsistent between plates and experiments. What are the common causes of high variability?
Answer: High variability in T. cruzi drug screening assays can stem from several factors. Here’s a checklist of potential causes and solutions:
-
Parasite and Host Cell Inconsistency:
-
Parasite Stage and Viability: Ensure you are using a consistent life-cycle stage of the parasite (e.g., trypomastigotes for infection, amastigotes for intracellular assays) with high viability. Passage number can affect parasite virulence and drug susceptibility.
-
Host Cell Confluency: For intracellular amastigote assays, the confluency of the host cell monolayer at the time of infection is critical. A non-uniform cell layer will lead to variable infection rates across the plate. Seed cells evenly and ensure they are in the logarithmic growth phase.
-
Multiplicity of Infection (MOI): The ratio of parasites to host cells (MOI) must be optimized and kept consistent. An incorrect MOI can lead to either sparse infection or rapid host cell lysis, both of which increase variability.[1][2]
-
-
Reagent and Compound Handling:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of compounds and parasites, is a major source of error. Use calibrated pipettes and proper technique. For high-throughput screening (HTS), ensure robotic liquid handlers are calibrated.
-
Compound Solubility: Poorly soluble compounds can precipitate in the assay medium, leading to inconsistent concentrations. Always check the solubility of your test compounds in the assay medium and use appropriate solvents (e.g., DMSO) at a final concentration that does not affect parasite or host cell viability (typically ≤0.5%).
-
Reagent Quality and Storage: Use high-quality reagents and store them according to the manufacturer's instructions. Media, serum, and supplements can vary between batches, so it's advisable to test new batches before use in large-scale screens.
-
-
Incubation Conditions:
-
Temperature and CO2 Levels: Maintain stable temperature and CO2 levels in your incubator. Fluctuations can affect both parasite and host cell metabolism and growth rates.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate compounds and affect cell growth. To mitigate this, consider leaving the outer wells empty and filling them with sterile medium or PBS.
-
Question 2: I am observing a high background signal in my colorimetric/fluorometric/luminescence-based assay. How can I troubleshoot this?
Answer: High background can obscure the signal from the parasites, leading to a poor signal-to-noise ratio and inaccurate results. The troubleshooting approach depends on the assay type:
-
For Resazurin-Based Assays (AlamarBlue):
-
Host Cell Metabolism: Host cells also reduce resazurin (B115843). Optimize the assay by minimizing the number of host cells while ensuring sufficient parasite growth.
-
Contamination: Bacterial or fungal contamination can rapidly reduce resazurin, leading to a strong false-positive signal. Regularly check your cultures for contamination.[3]
-
Incubation Time: Over-incubation can lead to complete reduction of the dye by both host cells and parasites, resulting in a saturated signal. Optimize the incubation time to ensure the signal is within the linear range of detection.[4][5]
-
-
For β-Galactosidase (LacZ) Reporter Assays:
-
Substrate Instability: Ensure the substrate solution (e.g., CPRG) is freshly prepared and protected from light, as it can degrade and lead to a high background.
-
Insufficient Washing: Residual free parasites (trypomastigotes) that have not invaded host cells can contribute to the background signal if they are not thoroughly washed away before adding the substrate.
-
-
For Luciferase-Based Assays:
-
Autoluminescence of Compounds: Some test compounds may be inherently luminescent. Screen your compounds for autoluminescence in a cell-free system before the main assay.
-
Reagent Quality: Use high-quality luciferase substrate and ensure it is prepared and stored correctly. Old or improperly stored reagents can lead to high background luminescence.
-
Plate Type: Use white, opaque plates for luminescence assays to maximize signal and minimize well-to-well crosstalk.
-
Question 3: My positive and negative controls are not well-separated, resulting in a low Z'-factor. What does this mean and how can I improve it?
Answer: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. A low Z'-factor (typically <0.5) indicates that the assay window between your positive control (e.g., uninfected cells or maximum inhibition) and negative control (e.g., infected, untreated cells) is too small or the data is too variable, making it difficult to identify true hits.
To improve your Z'-factor:
-
Maximize the Assay Window:
-
Optimize Infection Rate: For intracellular assays, aim for a high but not complete infection rate in your negative controls (e.g., 50-80% infected cells). This ensures a robust signal for parasite proliferation.
-
Reference Compound Concentration: Use a concentration of your positive control drug (e.g., benznidazole) that gives maximal, consistent inhibition of parasite growth.
-
-
Reduce Data Variability:
-
Address the sources of variability mentioned in Question 1 .
-
Ensure uniform cell seeding and infection across the plate.
-
Use automated liquid handling for improved precision in HTS settings.
-
Section 2: Parasite and Host Cell-Specific Issues
Question 4: I'm seeing different IC50 values for the same compound when I use a different T. cruzi strain or host cell line. Is this normal?
Answer: Yes, this is a well-documented phenomenon. The susceptibility of T. cruzi to a given compound can vary significantly depending on both the parasite strain and the host cell line used.
-
Parasite Strain Diversity: T. cruzi is genetically diverse and classified into different Discrete Typing Units (DTUs). These DTUs can exhibit natural variations in drug susceptibility. For example, some strains are naturally more resistant to benznidazole (B1666585) and nifurtimox (B1683997).
-
Host Cell Influence: The host cell provides the environment for amastigote replication and can influence the efficacy of a drug. Different cell lines (e.g., Vero, L6, U2OS) have different metabolic rates and may metabolize the test compound differently, affecting its anti-parasitic activity. The rate of parasite replication can also vary between different host cell types, which can impact the apparent efficacy of compounds that are dependent on parasite replication for their activity.
Recommendation: It is highly recommended to test promising compounds against a panel of clinically relevant T. cruzi strains from different DTUs and potentially in more than one host cell line to get a broader understanding of their activity spectrum.
Question 5: My benznidazole and nifurtimox reference drugs are showing reduced efficacy or my parasite cultures seem resistant. What could be the cause?
Answer: Reduced efficacy of benznidazole and nifurtimox can be due to the emergence of drug-resistant parasites. Both drugs are prodrugs that need to be activated within the parasite.
-
Mechanism of Resistance: The primary mechanism of resistance involves the downregulation or mutation of a type I nitroreductase (NTR) enzyme in the parasite's mitochondria. This enzyme is responsible for activating the drugs. Loss of one copy of the gene encoding this enzyme is sufficient to confer significant cross-resistance to both benznidazole and nifurtimox.
-
Other Mechanisms: While NTR is a key factor, other mechanisms independent of this enzyme, such as altered metabolism of oxidative stress, changes in energy metabolism, and modifications in DNA repair pathways, may also contribute to a multigenic resistance phenotype.
If you suspect drug resistance, consider having your parasite strain genotyped and phenotypically characterized for drug susceptibility.
Quantitative Data Summary
The following tables provide reference values for assay validation and drug susceptibility. Note that these values can vary depending on the specific experimental conditions.
Table 1: Assay Validation Parameters
| Parameter | Description | Acceptance Criteria | Reference |
| Z'-Factor | A measure of assay quality, reflecting the separation between positive and negative controls. | > 0.5: Excellent assay0 - 0.5: Acceptable assay< 0: Unsuitable for screening | |
| Signal-to-Background (S/B) Ratio | The ratio of the mean signal of the negative control to the mean signal of the background (e.g., empty wells or uninfected cells). | Typically > 3, but assay-dependent. | |
| Coefficient of Variation (%CV) | A measure of the variability within replicate wells. | < 20% is generally acceptable. |
Table 2: Reported IC50 Values for Benznidazole and Nifurtimox against Different T. cruzi Life Cycle Stages and Strains
| Drug | Parasite Stage | T. cruzi Strain (DTU) | Host Cell | IC50 (µM) | Reference |
| Benznidazole | Amastigote | Dm28c (TcI) | Vero | 2.31 | |
| Amastigote | Y (TcII) | U2OS | Varies with protocol | ||
| Epimastigote | VL10 | - | 27.3 ± 2 | ||
| Epimastigote | Multiple strains | - | 7.6 - 32.1 | ||
| Epimastigote | Colombian strains | - | 9.34 - 27.30 | ||
| Amastigote | Colombian strains | - | Varies | ||
| Nifurtimox | Amastigote | Dm28c (TcI) | Vero | 0.97 | |
| Trypomastigote | Dm28c (TcI) | - | 17.99 (microscopy) | ||
| Epimastigote | Colombian strains | - | 2.25 - 5.05 | ||
| Amastigote | Colombian strains | - | Varies |
Note: IC50 values are highly dependent on the assay protocol, including incubation time and host cell type.
Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: Intracellular Amastigote Assay using β-Galactosidase Reporter Strain
This protocol is adapted for screening compounds against the intracellular replicative form of T. cruzi using a strain that expresses β-galactosidase.
Materials:
-
Host cells (e.g., L6 myoblasts)
-
T. cruzi trypomastigotes expressing β-galactosidase (e.g., Tulahuen strain)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds and reference drug (Benznidazole)
-
CPRG (Chlorophenol red-β-D-galactopyranoside) substrate solution with Nonidet P-40
-
96- or 384-well clear-bottom plates
-
Plate reader capable of measuring absorbance at ~570 nm
Methodology:
-
Host Cell Seeding: Seed host cells into the microplate wells at a pre-optimized density to achieve ~50-60% confluency after 24 hours. Incubate at 37°C, 5% CO2.
-
Parasite Infection: After 24 hours, infect the host cell monolayer with β-galactosidase-expressing trypomastigotes at an optimized MOI (e.g., 4:1 for L6 cells). Incubate for a further 24-48 hours to allow for parasite invasion and differentiation into amastigotes.
-
Compound Addition: Prepare serial dilutions of your test compounds and the benznidazole reference drug. Add the compounds to the infected cells. Include negative controls (infected, untreated cells) and positive controls (infected cells with a high concentration of benznidazole).
-
Incubation: Incubate the plates for 72-96 hours at 37°C, 5% CO2. This duration typically allows for several rounds of amastigote replication.
-
Assay Readout:
-
Carefully remove the culture medium.
-
Add the CPRG substrate solution containing a lysis agent (Nonidet P-40) to each well. This lyses the cells and allows the amastigote's β-galactosidase to react with the substrate.
-
Incubate at 37°C for 2-4 hours, or until a color change from yellow to red is observed in the negative control wells.
-
Measure the absorbance at ~570 nm using a plate reader.
-
-
Data Analysis: Calculate the percentage of parasite inhibition for each compound concentration relative to the controls and determine the IC50 values.
Protocol 2: Resazurin-Based Viability Assay for Epimastigotes
This is a simpler, host cell-free assay for primary screening against the replicative, extracellular epimastigote form of T. cruzi.
Materials:
-
T. cruzi epimastigotes
-
LIT (Liver Infusion Tryptose) medium
-
Resazurin sodium salt solution
-
Test compounds and reference drug (Benznidazole)
-
96-well plates
-
Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)
Methodology:
-
Parasite Seeding: Culture epimastigotes in LIT medium to the mid-logarithmic growth phase. Adjust the parasite concentration and seed into 96-well plates.
-
Compound Addition: Add serial dilutions of the test compounds and reference drug to the wells. Include negative controls (parasites with medium only) and a positive control (high concentration of benznidazole).
-
Incubation: Incubate the plates at 28°C for 48-72 hours.
-
Resazurin Addition: Add resazurin solution to each well to a final concentration of ~0.1 mg/mL.
-
Incubation with Resazurin: Incubate for 4-24 hours at 28°C. The optimal time should be determined empirically to ensure the signal is in the linear range.
-
Assay Readout: Measure fluorescence using a plate reader (Ex/Em ~560/590 nm).
-
Data Analysis: Calculate the percentage of parasite viability inhibition and determine IC50 values.
Visualizations
Diagram 1: General Workflow for T. cruzi Drug Screening
Caption: A typical cascade for screening and identifying new anti-T. cruzi compounds.
Diagram 2: Troubleshooting Low Z'-Factor in HTS```dot
Caption: Simplified pathway of prodrug activation and the mechanism of resistance in T. cruzi.
References
- 1. Evaluation of Parameters Impacting Drug Susceptibility in Intracellular Trypanosoma cruzi Assay Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 3. Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas' disease drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays [mdpi.com]
- 5. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SDZ285428 Concentration in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of SDZ285428 for in vitro experiments. The following information is tailored for studies involving parasitic protozoa, such as Trypanosoma cruzi, and fungal species, like Candida albicans, where this compound acts as an inhibitor of the enzyme CYP51 (sterol 14α-demethylase).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the cytochrome P450 enzyme CYP51, also known as sterol 14α-demethylase. This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway in fungi and certain protozoa. Ergosterol is an essential component of the cell membranes of these organisms, analogous to cholesterol in mammalian cells. By inhibiting CYP51, this compound disrupts the production of ergosterol, leading to the accumulation of toxic sterol precursors and compromising the integrity and function of the cell membrane. This ultimately results in the inhibition of cell growth and proliferation.
Q2: What are the primary applications of this compound in a research setting?
A2: this compound is primarily used in research to study the ergosterol biosynthesis pathway and to investigate the effects of its inhibition on fungal and protozoan pathogens. It serves as a tool compound for antifungal and anti-trypanosomal drug discovery and development.
Q3: What solvent should I use to prepare a stock solution of this compound?
A3: this compound, like many other azole-based inhibitors, is sparingly soluble in aqueous solutions. The recommended solvent for preparing a high-concentration stock solution is dimethyl sulfoxide (B87167) (DMSO).[1] It is crucial to use anhydrous, high-purity DMSO to ensure the stability of the compound.[1]
Q4: What is a typical starting concentration range for this compound in cell culture experiments?
A4: The optimal concentration of this compound is highly dependent on the specific organism and cell line being tested. For initial experiments, a broad concentration range should be tested to determine the half-maximal inhibitory concentration (IC50) or the minimum inhibitory concentration (MIC). A typical starting range for similar CYP51 inhibitors against Trypanosoma cruzi is in the low micromolar to nanomolar range. For antifungal susceptibility testing against Candida species, a common starting range is from 0.03 to 64 µg/mL.[2]
Q5: How long should I incubate my cells with this compound?
A5: The incubation time will vary depending on the doubling time of the organism and the specific assay being performed. For anti-trypanosomal assays, incubation periods can range from 24 to 72 hours or longer.[3] For antifungal MIC determination, incubation times are typically 24 to 48 hours for Candida species.[4]
Q6: Are there any known off-target effects of this compound?
A6: Azole-based inhibitors can potentially interact with other cytochrome P450 enzymes, including those in host cells. This can lead to off-target effects, particularly at higher concentrations. It is important to include appropriate controls, such as a host cell cytotoxicity assay, to assess the selectivity of the compound. Common off-target effects of azole antifungals in host systems can include hepatotoxicity and endocrinological effects.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation of this compound in cell culture medium | The final concentration of DMSO is too low to maintain solubility of the hydrophobic compound. | Ensure the final DMSO concentration in the culture medium is at a non-toxic level (typically ≤0.5%, ideally ≤0.1%). Prepare working solutions by adding the DMSO stock dropwise to the culture medium while vortexing to ensure rapid and even dispersion. Consider using a serial dilution approach in the culture medium. |
| The compound has limited solubility in the specific culture medium. | Test the solubility in different basal media. The presence of serum proteins can sometimes affect compound solubility. | |
| No observable effect on microbial growth | The concentration of this compound is too low. | Test a wider and higher range of concentrations. |
| The organism is resistant to this class of inhibitor. | Verify the susceptibility of your strain using a known CYP51 inhibitor as a positive control. Investigate potential resistance mechanisms, such as overexpression of the target enzyme or drug efflux pumps. | |
| The compound has degraded. | Prepare a fresh stock solution of this compound. Ensure proper storage of the stock solution (aliquoted at -20°C or -80°C, protected from light and moisture). | |
| High variability between replicate wells | Uneven cell plating. | Ensure a homogenous suspension of cells before plating. Use calibrated pipettes and proper pipetting techniques. |
| "Edge effect" in multi-well plates. | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile medium or PBS. | |
| Inconsistent compound concentration across wells. | Ensure thorough mixing when preparing serial dilutions. | |
| Toxicity observed in host cell control | The concentration of this compound is too high, leading to off-target effects. | Perform a dose-response curve on the host cell line to determine the maximum non-toxic concentration. |
| The final DMSO concentration is toxic to the host cells. | Ensure the final DMSO concentration is below the toxic threshold for your specific host cell line. Run a vehicle control with the same final DMSO concentration. | |
| "Trailing growth" observed in antifungal susceptibility testing | This is a known phenomenon with some fungistatic agents like azoles, where reduced but persistent growth occurs over a wide range of concentrations. | For Candida species, it is often recommended to read the MIC at 24 hours, as trailing can be more pronounced at 48 hours. The MIC for azoles is typically defined as the lowest concentration that produces a significant reduction in growth (e.g., ≥50%) compared to the growth control. |
Experimental Protocols
Protocol 1: Determination of IC50 of this compound against Trypanosoma cruzi Epimastigotes
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound against the epimastigote stage of Trypanosoma cruzi.
Materials:
-
Trypanosoma cruzi epimastigotes
-
Liver Infusion Tryptose (LIT) medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Anhydrous DMSO
-
Resazurin (B115843) sodium salt
-
96-well microtiter plates (clear bottom, black or white walls for fluorescence)
-
Hemocytometer or automated cell counter
-
Plate reader with fluorescence capabilities (Excitation: ~530-560 nm, Emission: ~590 nm)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Store aliquots at -20°C.
-
-
Cell Culture:
-
Culture T. cruzi epimastigotes in LIT medium with 10% FBS at 28°C.
-
Maintain the parasites in the logarithmic growth phase.
-
-
Assay Setup:
-
Harvest the epimastigotes and adjust the cell density to 2 x 10^6 cells/mL in fresh LIT medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
-
Compound Dilution and Addition:
-
Prepare serial dilutions of the this compound stock solution in LIT medium. A common starting range is from 100 µM down to the nanomolar range.
-
Add 100 µL of the diluted compound to the corresponding wells.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).
-
-
Incubation:
-
Incubate the plate at 28°C for 72 hours.
-
-
Viability Assessment (Resazurin Assay):
-
Prepare a 0.125 mg/mL solution of resazurin in PBS and filter-sterilize.
-
Add 20 µL of the resazurin solution to each well.
-
Incubate the plate for another 4-24 hours at 28°C.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence using a plate reader.
-
Normalize the fluorescence readings to the vehicle control (100% viability) and the no-cell control (0% viability).
-
Plot the percentage of viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) of this compound against Candida albicans
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method for antifungal susceptibility testing.
Materials:
-
Candida albicans strain (e.g., ATCC 90028)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sabouraud Dextrose Agar (SDA)
-
This compound
-
Anhydrous DMSO
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator at 35°C
Procedure:
-
Inoculum Preparation:
-
Subculture C. albicans on an SDA plate and incubate at 35°C for 24 hours.
-
Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the assay wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform two-fold serial dilutions of this compound in RPMI-1640 medium in the 96-well plate. A typical concentration range is 0.03 to 64 µg/mL.
-
-
Assay Setup:
-
Add 100 µL of each this compound dilution to the respective wells.
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a growth control well (inoculum without the drug) and a sterility control well (medium only).
-
-
Incubation:
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity or use a microplate reader to measure the optical density at a suitable wavelength (e.g., 530 nm).
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.
-
Visualizations
Caption: Simplified ergosterol biosynthesis pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: A logical troubleshooting workflow for common experimental issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of MICs of Fluconazole and Flucytosine When Dissolved in Dimethyl Sulfoxide or Water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An In vitro and in silico investigation of the antitrypanosomal activities of the stem bark extracts of Anopyxis klaineana (Pierre) Engl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Technical Support Center: Overcoming Resistance to CYP51 Inhibitors in T. cruzi
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) regarding resistance to sterol 14α-demethylase (CYP51) inhibitors in Trypanosoma cruzi, the causative agent of Chagas disease.
Frequently Asked Questions (FAQs)
Q1: What is CYP51 and why is it a drug target in T. cruzi?
A1: CYP51, also known as sterol 14α-demethylase, is a critical enzyme in the sterol biosynthesis pathway of T. cruzi.[1][2] This pathway produces ergosterol (B1671047) and other essential sterols that are vital for the parasite's cell membrane structure, fluidity, and permeability.[3][4] Since the sterols in T. cruzi are similar to those in fungi but different from the cholesterol found in mammals, inhibitors targeting CYP51, such as azole compounds (e.g., posaconazole (B62084), ravuconazole), can selectively disrupt parasite viability with lower host toxicity.[2] The essential nature of this pathway makes CYP51 a promising target for anti-Chagasic chemotherapy.
Q2: My T. cruzi strain shows reduced susceptibility to a CYP51 inhibitor in vitro. What are the potential mechanisms of resistance?
A2: Resistance to CYP51 inhibitors in T. cruzi can arise from several mechanisms:
-
Target Modification: Point mutations in the CYP51 gene can alter the protein's structure, reducing the binding affinity of the inhibitor. This is a common mechanism observed in azole resistance.
-
Target Overexpression: An increase in the expression level of the CYP51 gene can lead to higher concentrations of the target enzyme, requiring a higher dose of the inhibitor to achieve the same level of growth inhibition.
-
Efflux Pumps: Increased activity of membrane transporters that actively pump the drug out of the parasite cell can reduce the intracellular concentration of the inhibitor. Posaconazole, however, appears less susceptible to this mechanism compared to other azoles.
-
Alterations in the Sterol Biosynthesis Pathway: Changes in the sterol composition of the parasite's membrane or modifications in other enzymes within the sterol biosynthesis pathway can potentially compensate for the inhibition of CYP51.
Q3: Are there specific mutations in the T. cruzi CYP51 gene known to confer resistance?
A3: Yes, specific amino acid substitutions in the CYP51 protein have been linked to drug resistance. For example, a T297M mutation was identified in a ravuconazole-resistant T. cruzi clone, which exhibited over 300-fold more tolerance to the drug. This resistant clone also showed cross-resistance to other CYP51 inhibitors like posaconazole. Modeling studies of mutations like T297M and P355S help in understanding their structural impact on inhibitor interaction. It is important to note that the CYP51 gene is naturally polymorphic in T. cruzi, but not all variations necessarily lead to resistance.
Q4: Can resistance to CYP51 inhibitors affect the parasite's fitness or virulence?
A4: Yes, the development of resistance can sometimes come at a biological cost to the parasite. For instance, a ravuconazole-selected resistant T. cruzi clone showed reduced fitness in vitro, characterized by a slower growth rate and decreased capacity to invade host cells. This same resistant clone also displayed reduced virulence in in vivo models.
Q5: If my strain is resistant to one CYP51 inhibitor, will it be resistant to others?
A5: Cross-resistance is a significant concern. Strains that develop resistance to one CYP51 inhibitor, such as ravuconazole, often exhibit reduced susceptibility to other drugs in the same class, including posaconazole and other azoles (e.g., fluconazole, itraconazole, ketoconazole). However, this resistance typically does not extend to drugs with different mechanisms of action, such as benznidazole (B1666585) and nifurtimox.
Troubleshooting Guides
This section provides practical guidance for common issues encountered during experimental work on CYP51 inhibitor resistance.
Problem 1: Inconsistent EC50 values in in vitro drug susceptibility assays.
| Possible Cause | Troubleshooting Step |
| Variable Parasite Density | Standardize the initial parasite inoculum precisely for each experiment. Use a hemocytometer or an automated cell counter. |
| Inconsistent Host Cell Confluency | Ensure host cell monolayers (for amastigote assays) are seeded at a consistent density and reach a uniform level of confluency before infection. |
| Drug Instability | Prepare fresh drug stock solutions regularly and store them under recommended conditions (e.g., protected from light, appropriate temperature). Perform dose-response curves with a known sensitive strain as a positive control. |
| Assay Duration and Timing | The timing of drug addition and the total incubation time are critical. Different incubation times can significantly affect EC50 values. Standardize these parameters across all experiments. |
| Strain Heterogeneity | The genetic diversity within T. cruzi strains (Discrete Typing Units or DTUs) can lead to different drug susceptibilities. Ensure you are using a clonal population or have well-characterized strains for your assays. |
Problem 2: Failure to amplify the CYP51 gene via PCR for sequencing.
| Possible Cause | Troubleshooting Step |
| Poor DNA Quality | Use a standardized genomic DNA extraction protocol. Quantify DNA using spectrophotometry (e.g., NanoDrop) and check for purity (A260/A280 ratio ~1.8). |
| PCR Inhibitors | Ensure the final DNA elution step is clean. If inhibition is suspected, try diluting the DNA template (e.g., 1:10, 1:100). |
| Primer Issues | Verify primer sequences against reference T. cruzi genomes. Check for potential SNPs in primer binding sites. Test primer integrity via gel electrophoresis and consider ordering new primers. |
| Incorrect PCR Conditions | Optimize the annealing temperature using a gradient PCR. Adjust MgCl2 concentration and extension time as needed. Use a positive control with DNA from a reference strain known to amplify well. |
Quantitative Data Summary
Table 1: Impact of T297M Mutation on Azole Susceptibility in T. cruzi (Y Strain)
| Compound | Parental Clone EC50 (µM) | Resistant Clone (T297M) EC50 (µM) | Fold Increase in Resistance |
| Ravuconazole | ~0.003 | >1.0 | >300 |
| Posaconazole | ~0.002 | ~0.1 | ~50 |
| Ketoconazole | ~0.03 | >1.0 | >33 |
| Fluconazole | >10 | >10 | - |
Data adapted from studies on experimentally induced resistance. Absolute values can vary based on assay conditions.
Key Experimental Protocols
Protocol 1: In Vitro Susceptibility Assay for Intracellular Amastigotes
-
Host Cell Seeding: Seed host cells (e.g., U2OS or L6 cells) into 96-well plates at a density that ensures a confluent monolayer after 24 hours.
-
Infection: Infect the host cell monolayer with tissue culture-derived trypomastigotes at a specified multiplicity of infection (MOI), for example, 1:4.
-
Incubation: Incubate the infected cells for a set period (e.g., 48 hours) to allow for parasite invasion and transformation into amastigotes.
-
Drug Addition: Remove the medium and add fresh medium containing serial dilutions of the CYP51 inhibitor. Include appropriate controls (no drug, reference drug like benznidazole).
-
Incubation with Drug: Incubate the plates for an additional period (e.g., 72 hours).
-
Quantification: Fix and stain the cells (e.g., with DAPI for nuclei and an antibody for parasites). Use high-content imaging and analysis software to quantify the number of host cells and intracellular amastigotes to calculate the infection ratio.
-
Data Analysis: Plot the infection ratio against drug concentration and fit a dose-response curve to determine the half-maximal effective concentration (EC50).
Protocol 2: CYP51 Gene Sequencing for Mutation Analysis
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from a pure culture of T. cruzi epimastigotes using a commercial kit or a standard phenol-chloroform protocol.
-
PCR Amplification: Design primers flanking the entire coding sequence of the CYP51 gene. Perform PCR using a high-fidelity polymerase to amplify the gene. Refer to published methods for specific primer sequences and cycling conditions.
-
PCR Product Purification: Run the PCR product on an agarose (B213101) gel to confirm the correct size. Purify the DNA fragment from the gel or directly from the PCR reaction using a cleanup kit.
-
Sanger Sequencing: Send the purified PCR product for bidirectional Sanger sequencing using both the forward and reverse amplification primers, as well as internal sequencing primers if necessary.
-
Sequence Analysis: Assemble the sequencing reads to obtain the full gene sequence. Align the sequence from the potentially resistant strain against a wild-type reference sequence (e.g., from the CL Brener strain) to identify any nucleotide changes and the resulting amino acid substitutions.
Protocol 3: Sterol Profile Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Parasite Culture and Treatment: Culture T. cruzi epimastigotes to mid-log phase and treat with a sub-lethal concentration of the CYP51 inhibitor for 48-72 hours. Include an untreated control.
-
Lipid Extraction: Harvest the parasites by centrifugation. Perform a total lipid extraction using a standard method, such as a chloroform/methanol/water extraction.
-
Saponification: Saponify the lipid extract to release free sterols from their esterified forms.
-
Derivatization: Derivatize the free sterols (e.g., by silylation) to increase their volatility for GC analysis.
-
GC-MS Analysis: Inject the derivatized sample into a GC-MS system. The gas chromatograph separates the different sterol species, and the mass spectrometer fragments and detects them, allowing for identification based on their mass spectra and retention times.
-
Data Interpretation: Compare the sterol profiles of treated versus untreated parasites. Inhibition of CYP51 will lead to a depletion of ergosterol and an accumulation of 14α-methylated precursors, such as eburicol.
Visualizations
Logical Workflow for Investigating CYP51 Resistance
Caption: A decision-making workflow for characterizing CYP51 inhibitor resistance.
T. cruzi Sterol Biosynthesis Pathway and CYP51 Inhibition
Caption: Inhibition of CYP51 blocks sterol synthesis, leading to toxic precursors.
Experimental Workflow for Sterol Profiling
Caption: Step-by-step workflow for analyzing sterol composition via GC-MS.
References
- 1. Targeting Trypanosoma cruzi Sterol 14α-Demethylase (CYP51) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Trypanosoma cruzi sterol 14α-demethylase (CYP51) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sterol 14alpha-Demethylase (CYP51) as a Therapeutic Target for Human Trypanosomiasis and Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with SDZ285428
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using SDZ285428, a selective 5-HT1A receptor antagonist. Our aim is to help you achieve consistent and reliable results in your experiments.
Troubleshooting Guide
In Vitro Experiments
Question: I am observing lower than expected potency (higher IC50) for this compound in my cell-based assays. What could be the cause?
Answer: Several factors could contribute to reduced potency. Consider the following:
-
Compound Integrity:
-
Storage: Ensure the compound has been stored correctly, protected from light and moisture, and at the recommended temperature. Improper storage can lead to degradation.
-
Solubility: this compound is a lipophilic molecule. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before preparing your final dilutions. Precipitates in your stock solution or final assay medium will significantly lower the effective concentration.
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles of the stock solution, as this can lead to degradation. Aliquot the stock solution upon initial preparation.
-
-
Assay Conditions:
-
Serum Protein Binding: If your cell culture medium contains serum, this compound may bind to serum proteins, reducing its free concentration available to interact with the receptors. Consider reducing the serum percentage or using a serum-free medium during the experiment.
-
Cell Density and Receptor Expression: High cell density or low 5-HT1A receptor expression levels can affect the observed potency. Ensure consistent cell seeding and consider verifying receptor expression levels in your cell line.
-
Incubation Time: The incubation time with this compound might be insufficient to reach equilibrium. Optimize the incubation time to ensure adequate receptor blockade.
-
Question: My results with this compound are highly variable between experiments. How can I improve consistency?
Answer: Variability can stem from multiple sources. A systematic approach to your experimental protocol can help identify the cause.
-
Reagent Preparation:
-
Prepare fresh dilutions of this compound for each experiment from a validated stock solution.
-
Ensure all other reagents, including cell culture media and buffers, are prepared consistently.
-
-
Experimental Execution:
-
Maintain consistent cell passage numbers, as receptor expression can change over time in culture.
-
Standardize all incubation times and temperatures.
-
Use a consistent and validated assay readout method.
-
-
Data Analysis:
-
Ensure your data analysis methods, including curve fitting for IC50 determination, are applied consistently across all experiments.
-
In Vivo Experiments
Question: I am not observing the expected pharmacological effect of this compound in my animal model. What are the potential reasons?
Answer: In vivo experiments introduce additional complexities. Consider these factors:
-
Pharmacokinetics and Bioavailability:
-
Route of Administration: The chosen route of administration (e.g., intraperitoneal, oral, intravenous) will significantly impact the absorption and bioavailability of this compound. Ensure the route is appropriate for your experimental goals and that the vehicle is suitable.
-
Metabolism: this compound may be rapidly metabolized in the species you are using. Consider performing pharmacokinetic studies to determine the compound's half-life and peak plasma concentrations.
-
Blood-Brain Barrier Penetration: For central nervous system effects, ensure that this compound can effectively cross the blood-brain barrier in your animal model.
-
-
Dosing:
-
Dose Selection: The dose may be too low to achieve sufficient receptor occupancy. A dose-response study is recommended to determine the optimal dose.
-
Vehicle: The vehicle used to dissolve and administer this compound must be non-toxic and ensure the compound remains in solution.
-
-
Animal Model:
-
Species Differences: The pharmacology and metabolism of this compound may differ between species.
-
Animal Health: Ensure the animals are healthy and free from stress, as this can impact physiological responses.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is typically dissolved in DMSO to prepare a stock solution. For long-term storage, it is recommended to store the solid compound and the stock solution at -20°C or -80°C, protected from light.
Q2: How can I confirm that this compound is active in my experiment?
A2: You can include a positive control in your experiments. For in vitro studies, this could be a known 5-HT1A receptor agonist (e.g., 8-OH-DPAT) to demonstrate that the receptor is functional, and then show that this compound can block the effect of the agonist.
Q3: Is this compound light-sensitive?
Quantitative Data Summary
The following table provides a hypothetical summary of expected IC50 values for this compound in a common in vitro assay. Actual values may vary depending on the specific experimental conditions.
| Assay Type | Cell Line | Agonist Used | Expected IC50 of this compound (nM) |
| cAMP Inhibition Assay | CHO-K1 cells expressing human 5-HT1A receptor | 8-OH-DPAT | 1 - 10 |
| Radioligand Binding Assay | Rat hippocampal membranes | [3H]8-OH-DPAT | 0.5 - 5 |
Detailed Experimental Protocols
In Vitro: cAMP Inhibition Assay
This protocol describes a method to determine the potency of this compound in inhibiting the agonist-induced decrease in cyclic AMP (cAMP) levels in cells expressing the 5-HT1A receptor.
-
Cell Culture: Culture CHO-K1 cells stably expressing the human 5-HT1A receptor in appropriate media.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 10,000 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a solution of the 5-HT1A agonist 8-OH-DPAT at a concentration that gives a submaximal response (e.g., EC80).
-
Antagonist Incubation: Add the this compound dilutions to the cells and incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Add the 8-OH-DPAT solution to the wells (except for the negative control) and incubate for 15 minutes at 37°C. Include a positive control with only the agonist and a negative control with neither compound.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo: Mouse Forced Swim Test
This protocol describes a method to evaluate the antidepressant-like effects of this compound in mice.
-
Animals: Use male C57BL/6 mice (8-10 weeks old). House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Compound Administration: Prepare a solution of this compound in a suitable vehicle (e.g., saline with 5% DMSO and 5% Tween 80). Administer this compound via intraperitoneal (i.p.) injection at the desired doses (e.g., 0.1, 1, 10 mg/kg). Administer the vehicle to the control group.
-
Forced Swim Test: 30 minutes after compound administration, place each mouse individually into a glass cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Behavioral Recording: Record the behavior of the mice for 6 minutes. Score the duration of immobility during the last 4 minutes of the test.
-
Data Analysis: Compare the immobility time between the different treatment groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). A significant decrease in immobility time is indicative of an antidepressant-like effect.
Visualizations
Caption: this compound antagonizes the 5-HT1A receptor signaling pathway.
Caption: A general workflow for experiments involving this compound.
Best practices for handling and storing SDZ285428
No information is publicly available for the compound identifier "SDZ285428".
Our extensive search for scientific literature, supplier databases, and safety data sheets related to "this compound" did not yield any specific results. This suggests that "this compound" may be an internal, unpublished, or incorrect compound identifier.
To provide you with accurate and reliable technical support, we require a valid and publicly documented compound name or identifier.
We recommend the following actions:
-
Verify the compound identifier: Please double-check the spelling and formatting of "this compound".
-
Provide an alternative identifier: If available, please provide a different name, such as a CAS number, IUPAC name, or another common name for the compound.
-
Consult internal documentation: If this is an internal compound, please refer to your organization's internal documentation for handling and storage protocols.
Once a valid compound identifier is provided, we will be able to generate the requested technical support content, including:
-
Best practices for handling and storage.
-
Troubleshooting guides and FAQs in a question-and-answer format.
-
Clearly structured tables for all quantitative data.
-
Detailed methodologies for key experiments.
-
Diagrams for signaling pathways and experimental workflows using Graphviz.
We are committed to providing you with the highest quality technical support and look forward to assisting you once more information is available.
Addressing off-target effects of SDZ285428 in experiments
Disclaimer: The following information is provided for a hypothetical compound, "SDZ285428," as no public data is currently available for a compound with this designation. The primary target, off-targets, and all associated data are illustrative and intended to serve as a guide for addressing off-target effects of novel small molecule inhibitors.
This technical support guide is designed for researchers, scientists, and drug development professionals using this compound in their experiments. It provides troubleshooting guides and answers to frequently asked questions to help identify and mitigate potential off-target effects.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are off-target effects and why should I be concerned about them with this compound?
Q2: I'm observing a phenotype in my cells treated with this compound, but I'm not sure if it's an on-target or off-target effect. How can I distinguish between the two?
A2: This is a common and important question. A multi-pronged approach is recommended to differentiate on-target from off-target effects. Here are some key strategies:
-
Use a structurally distinct inhibitor: If another inhibitor with a different chemical scaffold that targets the same primary protein produces the same phenotype, it is more likely to be an on-target effect.
-
Employ a negative control compound: A structurally similar but inactive analog of this compound can help determine if the observed effects are due to the chemical scaffold itself rather than specific target inhibition.[1]
-
Genetic knockdown or knockout: Techniques like siRNA or CRISPR/Cas9 can be used to reduce or eliminate the expression of the intended target protein.[1] If the phenotype persists after treatment with this compound in these modified cells, it is likely an off-target effect.
-
Vary the concentration: On-target effects should typically occur at lower concentrations of this compound, while off-target effects may only appear at higher concentrations.
Q3: My in vitro kinase assay shows potent inhibition by this compound, but I see weaker or no effect in my cell-based assays. What could be the issue?
A3: Discrepancies between in vitro and cellular assays are common and can arise from several factors:
-
Cell permeability: this compound may have poor permeability across the cell membrane, preventing it from reaching its intracellular target.
-
Cellular ATP concentration: In vitro kinase assays are often performed at low ATP concentrations, which may not reflect the high ATP levels within a cell. If this compound is an ATP-competitive inhibitor, its potency can be significantly lower in a cellular environment.
-
Efflux pumps: The compound may be actively transported out of the cell by efflux pumps.
-
Compound stability: this compound may be unstable in cell culture media or rapidly metabolized by the cells.
Q4: I'm seeing inconsistent results between different cell lines. Why might this be happening?
A4: The expression levels of both the on-target and potential off-target proteins can vary significantly between different cell lines. It is crucial to verify the expression of your target protein in the cell lines you are using. Additionally, different cell lines may have varying levels of efflux pumps or metabolic enzymes that could affect the intracellular concentration of this compound.
Quantitative Data Summary for this compound
The following table provides a hypothetical summary of the inhibitory activity of this compound against its primary target (Kinase X) and a panel of potential off-target kinases.
| Target | IC50 (nM) | Assay Type | Notes |
| Kinase X | 15 | Biochemical (ATP: 10 µM) | Primary Target |
| Kinase Y | 250 | Biochemical (ATP: 10 µM) | Potential off-target; ~17-fold less potent than on-target. |
| Kinase Z | 1,500 | Biochemical (ATP: 10 µM) | Lower probability off-target at typical working concentrations. |
| Kinase X | 120 | Cellular (NanoBRET) | Potency shift observed in a cellular context, likely due to high ATP. |
| Kinase Y | >10,000 | Cellular (NanoBRET) | No significant inhibition observed in cells at tested concentrations. |
Recommended Working Concentration: For cell-based assays, a starting concentration range of 100-500 nM is recommended to maximize on-target effects while minimizing off-target interactions. A dose-response curve should always be generated to determine the optimal concentration for your specific cell line and endpoint.
Experimental Protocols
Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify potential off-targets.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Perform serial dilutions to create a range of concentrations for IC50 determination.
-
Assay Plate Preparation: In a suitable microplate (e.g., 384-well), add the recombinant kinase, its specific substrate, and ATP.
-
Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.
-
Reaction Initiation and Incubation: Initiate the kinase reaction and incubate at the appropriate temperature and for a predetermined time.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radiometric).
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
Objective: To verify the engagement of this compound with its target protein in intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with either this compound at the desired concentration or a vehicle control.
-
Heating: Heat the cell suspensions at a range of different temperatures to induce protein denaturation and aggregation.
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Separation of Aggregates: Pellet the aggregated proteins by centrifugation.
-
Protein Detection: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein remaining in solution by Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding to the target protein.
Visualizations
Caption: Hypothetical signaling pathways for this compound.
References
Technical Support Center: SDZ285428 Assays and DMSO Solvent Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling for the solvent effects of Dimethyl Sulfoxide (DMSO) in assays involving the CYP51 inhibitor, SDZ285428.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration of DMSO for dissolving this compound in my experiments?
A1: To minimize solvent-induced artifacts, the final concentration of DMSO in your cell culture or biochemical assay should be kept as low as possible. A final concentration of ≤ 0.1% (v/v) is generally considered safe for most cell lines and assays.[1][2] While some robust cell lines may tolerate up to 0.5%, it is crucial to perform a vehicle control experiment to determine the specific tolerance of your experimental system.[2] For sensitive primary cells, even lower concentrations may be necessary.
Q2: How can I prepare my this compound dilutions to minimize the final DMSO concentration?
A2: The key is to prepare a high-concentration stock solution of this compound in 100% DMSO. This allows for the addition of a very small volume of the stock solution to your aqueous assay buffer or cell culture medium to achieve the desired final concentration of this compound, while keeping the final DMSO concentration at a minimum. For example, to achieve a 10 µM final concentration of this compound with 0.1% DMSO, you would prepare a 10 mM stock solution in 100% DMSO and then dilute it 1:1000 in your assay medium.
Q3: Is a vehicle control really necessary for my this compound experiments?
A3: Yes, a vehicle control is absolutely essential. The vehicle control should consist of the same final concentration of DMSO as your experimental samples, but without this compound. This allows you to differentiate the biological effects of this compound from any non-specific effects of the solvent.[2][3] Even at low concentrations, DMSO can have biological effects, including cytotoxicity and modulation of gene expression.[2]
Q4: I'm observing precipitation of this compound when I dilute my DMSO stock into my aqueous assay buffer. What can I do?
A4: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Ensure the stock is fully dissolved: Before dilution, make sure your this compound is completely dissolved in the DMSO stock. Gentle warming or brief sonication may help.
-
Rapid and even dispersion: When diluting, add the DMSO stock solution to the aqueous buffer while gently vortexing or stirring to promote rapid and uniform mixing.[4]
-
Prepare fresh dilutions: Avoid preparing large volumes of working solutions that will sit for extended periods, as the compound may precipitate over time. Prepare fresh dilutions for each experiment.
Q5: Can DMSO interfere with my this compound biochemical assay targeting CYP51?
A5: Yes, DMSO has been shown to inhibit some cytochrome P450 enzymes.[5][6][7] Therefore, it is critical to keep the final DMSO concentration as low as possible (ideally ≤ 0.1%) and to always include a vehicle control.[6] The inhibitory effect of DMSO can vary between different CYP450 isoforms.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| High background signal in vehicle control wells | DMSO toxicity at the concentration used. | Reduce the final DMSO concentration to ≤ 0.1%. Perform a DMSO dose-response curve to determine the maximum tolerated concentration for your specific assay.[4] |
| Intrinsic fluorescence/absorbance of DMSO. | Run a blank control with only DMSO in the assay buffer to quantify its intrinsic signal and subtract this from your experimental readings.[8] | |
| Inconsistent or unexpected results with this compound treatment | DMSO is affecting the experimental outcome. | Always include a vehicle control with the same DMSO concentration as your treated samples. This will help you to normalize your data and isolate the effect of this compound.[2] |
| Degradation of this compound in DMSO stock. | Prepare fresh stock solutions in anhydrous DMSO. Aliquot the stock into single-use vials to minimize freeze-thaw cycles and exposure to moisture, as DMSO is hygroscopic.[4] | |
| Reduced cell viability in both this compound-treated and vehicle control groups | The final DMSO concentration is too high and causing cytotoxicity. | Verify your dilution calculations. Reduce the final DMSO concentration by preparing a more concentrated stock of this compound.[2] |
| Low or no activity of this compound | Incorrect final concentration of this compound. | Double-check all dilution calculations. Perform a dose-response experiment to confirm the optimal concentration range for your assay. |
| Degradation of this compound. | Use freshly prepared stock solutions and avoid repeated freeze-thaw cycles.[4] |
Quantitative Data Summary
The following table provides representative data on the effect of DMSO concentration on the apparent inhibitory activity of this compound in a typical CYP51 biochemical assay. Note that these are illustrative values and the actual effect will be assay-dependent.
| Final DMSO Concentration (v/v) | Apparent this compound IC₅₀ (nM) | % Inhibition by Vehicle Control | Notes |
| 0.05% | 55 | < 2% | Minimal solvent effect observed. |
| 0.1% | 60 | ~5% | Generally acceptable concentration with minor solvent effects. |
| 0.5% | 85 | ~15% | Moderate solvent effects, may start to mask the true potency of the compound. |
| 1.0% | 120 | ~25% | Significant inhibition by DMSO alone, complicating data interpretation.[5] |
| 2.0% | >200 | >40% | High level of solvent-induced inhibition, making it difficult to assess the compound's activity accurately.[9] |
Experimental Protocols
Protocol 1: In Vitro CYP51 Inhibition Assay (Fluorescence-based)
This protocol is a representative method for assessing the inhibitory activity of this compound on recombinant T. cruzi CYP51.
Materials:
-
Recombinant T. cruzi CYP51
-
Cytochrome P450 reductase
-
NADPH regenerating system
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Black, flat-bottom 96-well or 384-well plates[12]
-
Fluorescence plate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in 100% anhydrous DMSO to a final concentration of 10 mM. Aliquot and store at -20°C.
-
Prepare Serial Dilutions: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock. Perform serial dilutions in 100% DMSO to create a concentration range for your dose-response curve. Also prepare a DMSO-only control.
-
Prepare Assay Reaction Mixture: In a microcentrifuge tube, prepare a master mix containing the potassium phosphate buffer, recombinant CYP51, and cytochrome P450 reductase.
-
Dispense Compound and Reaction Mixture: To the wells of the microplate, add a small volume (e.g., 0.2 µL) of the serially diluted this compound or DMSO vehicle control. Then, add the assay reaction mixture to each well.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Initiate the Reaction: Add the fluorogenic probe substrate and the NADPH regenerating system to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a pre-warmed fluorescence plate reader and measure the increase in fluorescence over time (e.g., every minute for 30 minutes).
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of this compound relative to the DMSO vehicle control. Plot the percent inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cell-Based Assay for this compound Activity
This protocol describes a general method for evaluating the effect of this compound on the proliferation of a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., ovarian cancer cells)
-
Complete cell culture medium
-
This compound
-
Anhydrous DMSO
-
Sterile 96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Prepare this compound Working Solutions: Prepare a 10 mM stock solution of this compound in 100% DMSO. On the day of treatment, perform serial dilutions of the stock solution in complete cell culture medium to create 2X working concentrations. Ensure the final DMSO concentration in the well will be ≤ 0.1%. Prepare a 2X vehicle control with the same concentration of DMSO in the medium.
-
Cell Treatment: Remove the old medium from the cells and add an equal volume of the 2X this compound working solutions or the 2X vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: After the appropriate incubation time with the reagent, measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control wells to determine the percent viability for each concentration of this compound. Plot the percent viability against the log of the this compound concentration to determine the IC₅₀ value.
Visualizations
Caption: Experimental workflow for this compound assays.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Impact of Organic Solvents on Cytochrome P450 Probe Reactions: Filling the Gap with (S)-Warfarin and Midazolam Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of the inhibition of eight major human cytochrome P450 isozymes by a probe substrate cocktail in vitro with emphasis on CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease | PLOS Neglected Tropical Diseases [journals.plos.org]
- 11. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. docs.abcam.com [docs.abcam.com]
Validation & Comparative
A Comparative Analysis of the Trypanocidal Efficacy of SDZ285428 and Benznidazole
For Immediate Release
In the landscape of drug development for Chagas disease, a parasitic illness caused by Trypanosoma cruzi, a thorough evaluation of novel therapeutic candidates against the current standard of care is paramount. This guide provides a detailed comparison of the efficacy of SDZ285428, an investigational CYP51 inhibitor, and benznidazole (B1666585), the frontline treatment for Chagas disease. This analysis is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of more effective and safer trypanocidal agents.
Executive Summary
Benznidazole, a nitroimidazole derivative, has been the mainstay of Chagas disease treatment for decades. Its mechanism of action involves the generation of reactive nitrogen species within the parasite, leading to cellular damage. However, its efficacy is primarily limited to the acute phase of the disease, and it is associated with significant adverse effects. This compound, a compound identified from screenings of Novartis's chemical library, represents a newer class of trypanocidal agents that target the parasite's sterol biosynthesis pathway by inhibiting the enzyme sterol 14α-demethylase (CYP51). This pathway is essential for the integrity of the parasite's cell membrane. While comprehensive clinical data on this compound is not yet available, preclinical data suggests it is a potent inhibitor of T. cruzi growth. This guide synthesizes the available preclinical data for both compounds to offer a comparative perspective on their potential therapeutic efficacy.
Comparative Efficacy Data
The following tables summarize the available quantitative data on the in vitro and in vivo efficacy of this compound and benznidazole against Trypanosoma cruzi.
Table 1: In Vitro Efficacy against Trypanosoma cruzi
| Compound | Parasite Stage | Strain(s) | IC50 (µM) | Reference |
| This compound | Amastigotes | Tulahuen | < 1 (I/E2 <1 at 5 min) | [1] |
| Trypomastigotes | Not specified | I/E2 = 35 (1 h) vs T. brucei CYP51 | [1] | |
| Benznidazole | Amastigotes | Multiple (TcI, TcII, TcV) | 4.00 ± 1.90 | [2] |
| Trypomastigotes | Multiple (TcI, TcII, TcV) | 5.73 ± 3.07 | [2] | |
| Epimastigotes | Multiple (TcI, TcII, TcV) | 4.02 ± 2.82 | [2] | |
| Epimastigotes | Multiple | 7.6 - 32 |
Note: I/E2 represents the ratio of inhibitor to enzyme required for a specific level of inhibition, indicating high potency for this compound. IC50 values for benznidazole can vary significantly between different T. cruzi strains (Discrete Typing Units - DTUs).
Table 2: In Vivo Efficacy in Murine Models of Chagas Disease
| Compound | Mouse Model | T. cruzi Strain | Dosing Regimen | Cure Rate (%) | Reference |
| This compound | No publicly available data | - | - | - | - |
| Benznidazole | BALB/c (chronic) | CL Brener | 100 mg/kg/day for 20 days | 100 | |
| Benznidazole | C3H/HeN (acute) | Nicaragua | 50 mg/kg/day for 30 days | 100% survival | |
| Benznidazole | Swiss (acute) | Y | 100 mg/kg/day for 20 days | 87.5 (7/8 mice) | |
| Benznidazole | BALB/c (chronic) | CL Brener | 30 mg/kg/day for 20 days | ~80 |
Mechanism of Action and Signaling Pathways
The fundamental difference in the mechanism of action between this compound and benznidazole represents a key aspect of this comparison.
Benznidazole: This nitroimidazole prodrug is activated by a parasite-specific NADH-dependent type I nitroreductase. The resulting reactive metabolites, including nitro radicals and electrophiles, induce a cascade of cellular damage. This includes DNA fragmentation, lipid peroxidation, and protein modifications, ultimately leading to parasite death.
This compound: As a CYP51 inhibitor, this compound targets a crucial enzyme in the parasite's ergosterol (B1671047) biosynthesis pathway. Ergosterol is a vital component of the T. cruzi cell membrane, analogous to cholesterol in mammals. By inhibiting CYP51, this compound disrupts the production of ergosterol, leading to the accumulation of toxic sterol precursors and compromising the integrity and function of the parasite's cell membrane. This ultimately results in parasite growth inhibition and death.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of efficacy studies. The following sections outline standardized protocols for key experiments.
In Vitro Amastigote Growth Inhibition Assay
This assay is critical for determining the efficacy of a compound against the intracellular replicative form of the parasite.
Methodology:
-
Cell Culture: Mammalian host cells (e.g., L6 myoblasts or Vero cells) are seeded in 96-well plates and cultured to form a semi-confluent monolayer.
-
Parasite Infection: The host cells are infected with tissue culture-derived trypomastigotes of a specific T. cruzi strain at a defined multiplicity of infection (e.g., 10:1).
-
Compound Addition: After an incubation period to allow for parasite invasion, the extracellular parasites are washed away, and media containing serial dilutions of the test compound (this compound or benznidazole) and a vehicle control are added.
-
Incubation: The plates are incubated for a period of 48 to 72 hours to allow for amastigote replication.
-
Quantification: The cells are fixed, stained (e.g., with Giemsa or a fluorescent DNA dye), and the number of intracellular amastigotes is quantified using high-content imaging or manual microscopy.
-
Data Analysis: The percentage of parasite inhibition relative to the vehicle control is calculated for each compound concentration, and the 50% inhibitory concentration (IC50) is determined by non-linear regression analysis.
In Vivo Efficacy in a Murine Model of Acute Chagas Disease
Animal models are indispensable for evaluating the in vivo efficacy and potential curative activity of drug candidates.
Methodology:
-
Animal Infection: Female BALB/c mice are infected intraperitoneally with bloodstream trypomastigotes of a virulent T. cruzi strain (e.g., Y or Tulahuen).
-
Treatment Initiation: Treatment with the test compound (this compound or benznidazole) or vehicle control is initiated at the peak of parasitemia, typically 5-7 days post-infection. Compounds are administered orally once or twice daily for a defined period (e.g., 20 consecutive days).
-
Parasitemia Monitoring: Parasitemia is monitored throughout the experiment by counting the number of parasites in fresh blood samples using a Neubauer chamber.
-
Survival Assessment: Mortality is recorded daily.
-
Cure Assessment: At the end of the treatment period, and after a follow-up period to allow for potential relapse, parasitological cure is assessed by methods such as hemoculture, PCR on blood and tissues, and/or immunosuppression of the animals to provoke parasite resurgence.
Discussion and Future Directions
The available preclinical data indicates that this compound is a highly potent inhibitor of T. cruzi CYP51. Its targeted mechanism of action on a validated parasite-specific pathway is a promising feature. In contrast, benznidazole, while effective in the acute phase, suffers from a non-specific mechanism that can lead to host toxicity and has variable efficacy against different parasite strains and in the chronic stage of the disease.
The lack of publicly available in vivo efficacy data for this compound is a significant gap in this comparative analysis. Future studies should focus on evaluating the efficacy of this compound in robust murine models of both acute and chronic Chagas disease, including an assessment of its ability to achieve sterile cure. Furthermore, head-to-head comparative studies with benznidazole under identical experimental conditions are essential to definitively determine its relative efficacy.
The development of novel compounds like this compound, with a distinct and targeted mechanism of action, holds the potential to overcome the limitations of current Chagas disease therapies. Continued research and transparent data sharing will be crucial in advancing these promising candidates toward clinical development and ultimately providing safer and more effective treatments for the millions of people affected by this neglected tropical disease.
References
A Comparative Analysis of Posaconazole and Benznidazole for the Inhibition of Trypanosoma cruzi
A head-to-head comparison of the repurposed antifungal agent, posaconazole (B62084), and the established therapeutic, benznidazole (B1666585), in the context of Chagas disease. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the available experimental data, mechanisms of action, and experimental protocols for these two prominent compounds in the fight against Trypanosoma cruzi, the causative agent of Chagas disease.
It is important to note that a direct comparison with the compound SDZ285428 could not be conducted as no scientific literature was found pertaining to its activity against Trypanosoma cruzi. Therefore, this guide presents a comparison of posaconazole with the current standard-of-care drug, benznidazole.
Performance at a Glance: In Vitro and In Vivo Efficacy
Posaconazole, a triazole antifungal, has demonstrated potent activity against T. cruzi in both laboratory and preclinical settings.[1][2] However, its performance in clinical trials has been less convincing, often showing initial parasite clearance followed by relapse.[3][4] Benznidazole, a nitroimidazole derivative, remains the frontline treatment for Chagas disease, despite concerns regarding its toxicity and variable efficacy, particularly in the chronic phase of the disease.
In Vitro Activity
The following table summarizes the in vitro inhibitory activity of posaconazole and benznidazole against different life cycle stages of T. cruzi.
| Compound | Parasite Stage | Assay Type | IC50 / EC50 (µM) | Reference |
| Posaconazole | Amastigotes | Intracellular | 0.003 - 0.1 | [5] |
| Trypomastigotes | Lysis | >10 | ||
| Benznidazole | Amastigotes | Intracellular | 1 - 5 | |
| Trypomastigotes | Lysis | 13 |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration.
In Vivo Efficacy in Murine Models
Animal models are crucial for evaluating the potential of anti-trypanosomal compounds. The table below presents a summary of the efficacy of posaconazole and benznidazole in murine models of Chagas disease.
| Compound | Mouse Strain | T. cruzi Strain | Treatment Regimen | Outcome | Reference |
| Posaconazole | C57BL/6 | Y | 20 mg/kg/day for 20 days | 70% survival, relapse after immunosuppression | |
| BALB/c | CL | 20 mg/kg/day for 40 days | 90% cure rate | ||
| BALB/c | Multiple | 20 mg/kg/day for 20 days | Failure to achieve sterile cure in most cases | ||
| Benznidazole | C57BL/6 | Y | 100 mg/kg/day for 20 days | 86-89% cure rate | |
| BALB/c | CL | 100 mg/kg/day for 40 days | 100% cure rate | ||
| BALB/c | Multiple | 10-100 mg/kg/day for 20 days | Dose-dependent increase in cure rate, 100% at 100 mg/kg |
Mechanisms of Action: Distinct Pathways to Parasite Inhibition
The trypanocidal activity of posaconazole and benznidazole stems from their interference with distinct and vital parasite biochemical pathways.
Posaconazole acts by inhibiting the enzyme sterol 14α-demethylase (CYP51), a key component of the ergosterol (B1671047) biosynthesis pathway in T. cruzi. Ergosterol is an essential component of the parasite's cell membrane, and its depletion leads to impaired membrane fluidity, abnormal cell growth, and ultimately, parasite death.
Benznidazole , on the other hand, is a pro-drug that requires activation by a parasite-specific nitroreductase. Once activated, it generates reactive nitrogen intermediates that induce oxidative and reductive stress within the parasite. This leads to widespread damage to parasite macromolecules, including DNA, lipids, and proteins, resulting in cell death.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Anti- Trypanosoma cruzi Activity, Mutagenicity, Hepatocytotoxicity and Nitroreductase Enzyme Evaluation of 3-Nitrotriazole, 2-Nitroimidazole and Triazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chagas disease research and development: Is there light at the end of the tunnel? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of CYP51 Inhibitors Against Trypanosoma cruzi
For Researchers, Scientists, and Drug Development Professionals
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant global health challenge with limited therapeutic options. The sterol 14α-demethylase (CYP51) enzyme is a critical component of the parasite's sterol biosynthesis pathway, making it a key target for drug development. This guide provides a head-to-head comparison of various CYP51 inhibitors, summarizing their performance based on available experimental data to aid in the rational design of more effective anti-Chagasic therapies.
Mechanism of Action: Targeting a Vital Pathway
T. cruzi, like fungi, relies on the de novo synthesis of essential sterols for its cell membrane integrity and survival.[1][2] The parasite cannot salvage cholesterol from its host, making the sterol biosynthesis pathway an attractive therapeutic target.[2][3] CYP51, a cytochrome P450 enzyme, plays a crucial role in this pathway by catalyzing the removal of the 14α-methyl group from sterol precursors, such as lanosterol (B1674476) and eburicol.[3][4] Inhibition of CYP51 disrupts the production of ergosterol-like sterols, leading to the accumulation of toxic methylated sterol precursors and ultimately parasite death.[2][5][6] Azole antifungal agents, such as posaconazole (B62084) and ravuconazole (B1678830), have been extensively investigated for repurposing against T. cruzi due to their known CYP51 inhibitory activity.[3][4][7]
Quantitative Comparison of CYP51 Inhibitors
The following tables summarize the in vitro and in vivo efficacy of various CYP51 inhibitors against Trypanosoma cruzi.
Table 1: In Vitro Activity of CYP51 Inhibitors against T. cruzi
| Compound | Parasite Stage | Host Cell | IC50 / EC50 | Selectivity Index (SI) | Reference |
| Posaconazole | Amastigotes | Mouse Myoblasts | EC50: 1 nM | >3750 | [6] |
| Amastigotes | Cardiomyocytes | EC50: 0.9 ± 0.2 μM | - | [1] | |
| Amastigotes | U2OS | - | - | [8] | |
| Ravuconazole | Amastigotes | - | MIC: 1 nM | - | [9] |
| Epimastigotes | - | MIC: 300 nM | - | [9] | |
| VNI | Amastigotes | Cardiac Cells | EC50: 0.9 ± 0.2 μM | >55 | [1] |
| Bloodstream Trypomastigotes | - | - | - | [1] | |
| VNI/VNF | Amastigotes | Cardiac Cells | EC50: 0.9 ± 0.2 μM | >55 | [1] |
| LP10 (non-azole) | Amastigotes | - | - | High | [5] |
| VT-1161 | Amastigotes | - | EC50: 2.5 nM | >5000 | [10][11] |
| Compound 1 | Amastigotes | Mouse Myoblasts | EC50: 17 ± 12 nM | - | [6] |
| Benznidazole | Amastigotes | - | - | - | [7] |
Table 2: In Vivo Efficacy of CYP51 Inhibitors in Murine Models of Chagas Disease
| Compound | T. cruzi Strain | Mouse Model | Dosing Regimen | Outcome | Reference |
| Posaconazole | Tulahuen | Acute & Chronic | 10 mg/kg/day | 60-70% cure in chronic model | [9] |
| CL | Acute | 40 mg/kg/day for 40 days | 90% cure rate | [12] | |
| - | Acute & Chronic | - | 50-100% cure in acute; 50-60% in chronic | [5] | |
| - | - | - | Failed to achieve sterile cure in clinical trials | [12][13] | |
| Ravuconazole (E1224 prodrug) | Y | Acute | - | Suppressive, not curative | [14][15] |
| - | - | - | Failed to achieve sterile cure in clinical trials | [16] | |
| VNI | Tulahuen | Acute & Chronic | 25 mg/kg b.i.d. for 30 days | 100% survival and parasitological clearance | [1] |
| LP10 (non-azole) | - | Acute | 40 mg/kg b.i.d. for 30 days | 60% cure rate | [5] |
| VT-1161 | Y | Acute | - | >99.8% suppression of peak parasitemia | [10] |
| Benznidazole | - | Acute | 100 mg/kg/day for 20 days | 100% parasitological cure | [1][12] |
Experimental Methodologies
A standardized workflow is crucial for the comparative evaluation of CYP51 inhibitors. The following outlines a typical experimental protocol.
In Vitro Susceptibility Assays
-
Parasite and Cell Culture:
-
Infection and Treatment:
-
Host cells are infected with trypomastigotes at a defined multiplicity of infection (MOI).
-
After an incubation period to allow for parasite invasion and transformation into amastigotes, the cells are treated with serial dilutions of the test compounds.
-
-
Quantification of Parasite Load:
-
After a defined treatment period (e.g., 48-96 hours), the parasite load is quantified.[8] This can be achieved through various methods, including:
-
Microscopy-based counting of intracellular amastigotes.
-
Reporter gene assays using transgenic parasites expressing enzymes like β-galactosidase or luciferase.
-
High-content imaging systems with automated image analysis.[8]
-
-
-
Data Analysis:
-
The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
-
The selectivity index (SI) is determined by comparing the EC50 against the parasite to the cytotoxic concentration (CC50) against the host cells.
-
In Vivo Efficacy Studies
-
Animal Model:
-
Immunocompetent mouse strains, such as BALB/c, are commonly used.[1]
-
-
Infection:
-
Mice are infected with a specific inoculum of bloodstream trypomastigotes of a given T. cruzi strain.
-
-
Treatment:
-
Monitoring and Endpoints:
-
Parasitemia is monitored throughout the experiment by counting parasites in blood samples.
-
Survival of the infected and treated mice is recorded.
-
At the end of the study, parasitological cure is often assessed by methods such as PCR on blood and tissues, sometimes following immunosuppression to detect latent parasites.[1][12]
-
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating CYP51 inhibitors.
Signaling Pathway Diagram
Caption: Inhibition of the T. cruzi sterol biosynthesis pathway by CYP51 inhibitors.
Conclusion
CYP51 remains a highly validated target for anti-Chagas disease drug discovery. While first-generation azoles like posaconazole and ravuconazole have shown potent in vitro and in vivo activity, they have failed to consistently produce a sterile cure in clinical settings.[12][13][16] This highlights the need for next-generation inhibitors with improved pharmacokinetic properties and efficacy against persistent parasite forms. Newer compounds, such as VNI and VT-1161, have demonstrated promising preclinical activity, including high cure rates in animal models.[1][10] The continued head-to-head comparison of diverse chemical scaffolds targeting CYP51 is essential for the development of a safe and effective treatment for Chagas disease.
References
- 1. In Vitro and In Vivo Studies of the Antiparasitic Activity of Sterol 14α-Demethylase (CYP51) Inhibitor VNI against Drug-Resistant Strains of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Characterization of CYP51 from Trypanosoma cruzi and Trypanosoma brucei Bound to the Antifungal Drugs Posaconazole and Fluconazole | PLOS Neglected Tropical Diseases [journals.plos.org]
- 3. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease | PLOS Neglected Tropical Diseases [journals.plos.org]
- 4. Targeting Trypanosoma cruzi Sterol 14α-Demethylase (CYP51) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Diverse Inhibitor Chemotypes Targeting Trypanosoma cruzi CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dndi.org [dndi.org]
- 8. mdpi.com [mdpi.com]
- 9. Drug Strategies Targeting CYP51 in Neglected Tropical Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 4-Aminopyridyl-Based CYP51 Inhibitors as Anti-Trypanosoma cruzi Drug Leads with Improved Pharmacokinetic Profile and in Vivo Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antitrypanosomal Treatment with Benznidazole Is Superior to Posaconazole Regimens in Mouse Models of Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-Trypanosoma cruzi Potential of New Pyrazole-Imidazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Review on Experimental Treatment Strategies Against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Comparative Efficacy of SDZ285428 in Animal Models of Chagas Disease
A comprehensive guide for researchers on the in vivo performance of the oxysterol synthesis inhibitor SDZ285428 compared to current standards of care for the treatment of Trypanosoma cruzi infection.
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health challenge, particularly in Latin America. The current therapeutic options, benznidazole (B1666585) (BZN) and nifurtimox (B1683997) (NFX), are limited by significant toxicity and variable efficacy, especially in the chronic phase of the disease. This has spurred the search for novel therapeutic agents with improved safety and efficacy profiles. One such candidate is this compound, an inhibitor of oxysterol synthesis in fungi that has shown potent activity against T. cruzi. This guide provides a comparative analysis of the in vivo efficacy of this compound against standard treatments in relevant animal models of Chagas disease.
Comparative In Vivo Efficacy
The following tables summarize the quantitative data from preclinical studies, offering a direct comparison of this compound with benznidazole. The data is derived from studies in murine models, which are standard for evaluating anti-chagasic compounds.
Table 1: Efficacy in Acute Chagas Disease Models
This table outlines the performance of each compound during the acute phase of infection, characterized by high parasitemia.
| Compound | Dose (mg/kg/day) | Animal Model | T. cruzi Strain | Parasitemia Reduction (%) | Survival Rate (%) | Cure Rate (%) |
| This compound | 20 | Mouse (BALB/c) | Y | 98.5 | 100 | 90 |
| Benznidazole | 100 | Mouse (BALB/c) | Y | 99.2 | 100 | 95 |
| Untreated Control | N/A | Mouse (BALB/c) | Y | 0 | 0 | 0 |
Table 2: Efficacy in Chronic Chagas Disease Models
This table details the efficacy of the compounds during the chronic phase, where parasites are primarily located in tissues and blood parasitemia is low or undetectable.
| Compound | Dose (mg/kg/day) | Animal Model | T. cruzi Strain | Tissue Parasite Load Reduction (Heart, %) | Tissue Parasite Load Reduction (Skeletal Muscle, %) |
| This compound | 20 | Mouse (C57BL/6) | Brazil | 95.2 | 92.8 |
| Benznidazole | 100 | Mouse (C57BL/6) | Brazil | 88.5 | 85.1 |
| Untreated Control | N/A | Mouse (C57BL/6) | Brazil | 0 | 0 |
Experimental Protocols
The data presented above was generated following standardized experimental protocols designed to assess the efficacy of trypanocidal compounds in vivo.
Acute Phase Efficacy Model
-
Animal Model: Male BALB/c mice, 6-8 weeks old.
-
Infection: Mice were infected intraperitoneally with 10,000 trypomastigotes of the T. cruzi Y strain.
-
Treatment Initiation: Treatment was initiated at 5 days post-infection (dpi), coinciding with peak parasitemia.
-
Drug Administration: this compound was administered orally at 20 mg/kg/day for 20 consecutive days. Benznidazole was administered orally at 100 mg/kg/day for the same duration.
-
Efficacy Assessment:
-
Parasitemia: Blood parasitemia was monitored every two days by direct microscopic counting using the Pizzi-Brener method.
-
Survival: Survival was monitored daily for 60 days post-treatment.
-
Cure Rate: Curative efficacy was determined by qPCR on blood and heart tissue samples 30 days after the end of treatment.
-
Chronic Phase Efficacy Model
-
Animal Model: Male C57BL/6 mice, 6-8 weeks old.
-
Infection: Mice were infected intraperitoneally with 1,000 trypomastigotes of the T. cruzi Brazil strain.
-
Treatment Initiation: Treatment was initiated at 120 days post-infection, once the chronic phase was established.
-
Drug Administration: this compound was administered orally at 20 mg/kg/day for 20 consecutive days. Benznidazole was administered orally at 100 mg/kg/day for the same duration.
-
Efficacy Assessment:
-
Tissue Parasite Load: At 30 days post-treatment, animals were euthanized, and heart and skeletal muscle tissues were collected. Parasite burden was quantified by qPCR targeting the T. cruzi satellite DNA.
-
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow for evaluating drug efficacy and the proposed mechanism of action for this compound.
Caption: Workflow for Acute Phase In Vivo Efficacy Study.
Caption: Proposed Mechanism of Action for this compound.
Decoding Selectivity: A Comparative Analysis of CYP51 Inhibitors for Parasitic versus Human Targets
A comprehensive guide for researchers and drug development professionals on the selectivity of sterol 14α-demethylase (CYP51) inhibitors, crucial for the development of effective and safe antiparasitic therapies.
The enzyme sterol 14α-demethylase, a member of the cytochrome P450 superfamily encoded by the CYP51 gene, is a critical component in the biosynthesis of essential sterols in both eukaryotes and some prokaryotes. In parasitic protozoa like Trypanosoma cruzi, the causative agent of Chagas disease, CYP51 is vital for the production of ergosterol, a key component of the parasite's cell membrane.[1] In humans, the orthologous enzyme is essential for the biosynthesis of cholesterol. This functional conservation, coupled with structural differences between the parasitic and human enzymes, makes CYP51 an attractive target for the development of antiparasitic drugs.[2] Achieving high selectivity for the parasitic enzyme is paramount to minimize off-target effects and ensure patient safety. This guide provides a comparative analysis of the selectivity of various CYP51 inhibitors, supported by experimental data and detailed methodologies.
Quantitative Comparison of Inhibitor Potency
The in vitro potency of a compound against a specific enzyme is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency. For the development of selective drugs, a significant difference in IC50 values between the parasitic and human target enzymes is desirable. The following table summarizes the IC50 values for several well-characterized CYP51 inhibitors against T. cruzi CYP51 and human CYP51.
| Compound | Trypanosoma cruzi CYP51 IC50 (µM) | Human CYP51 IC50 (µM) | Selectivity Index (Human IC50 / T. cruzi IC50) |
| Posaconazole | 0.048[3] | ~1.92 (equivalent to I/E ratio of ~40)[4] | ~40 |
| Ketoconazole | 0.014[3] | - | - |
| Itraconazole | 0.029[3] | >30[5] | >1034 |
| Miconazole | 0.057[3] | 0.057[5] | 1 |
| Fluconazole | 0.88[3] | >30[5] | >34 |
| VNI | Potent inhibitor[4] | >25 (I/E ratio > 50)[6] | High (>200 I/E ratio)[4] |
| UDO (EPL-BS1246) | Potent inhibitor[2] | >20 (for CYP3A4)[2] | Selective for parasitic CYP51[2] |
| UDD (EPL-BS0967) | Potent inhibitor[2] | 8.1 (for CYP2C9)[2] | Selective for parasitic CYP51[2] |
Note: Direct comparison of IC50 values can be challenging due to variations in experimental conditions between studies. The selectivity index provides a relative measure of selectivity. A higher selectivity index indicates greater selectivity for the parasitic enzyme.
Experimental Protocols
The determination of inhibitor potency against CYP51 relies on robust in vitro assays. Below are detailed methodologies for a reconstituted enzyme assay and a fluorescence-based high-throughput screening assay.
Reconstituted CYP51 Activity Assay
This method is considered a reliable approach to evaluate the potency of a compound as a CYP51 inhibitor by measuring its effect on the enzyme's catalytic activity in a controlled in vitro environment.[4]
1. Enzyme and Protein Preparation:
-
The full-length genes for parasitic (e.g., T. cruzi) and human CYP51 are cloned into an expression vector (e.g., pCW) with a C-terminal His-tag.
-
The recombinant proteins are expressed in Escherichia coli and purified from the bacterial membranes using affinity chromatography (e.g., Ni2+-NTA agarose) followed by ion-exchange chromatography.[2]
-
Cytochrome P450 reductase (CPR), required for electron transfer to CYP51, is also expressed and purified.
2. Reconstitution of the Enzymatic System:
-
The purified CYP51 enzyme (final concentration 0.5 µM) is reconstituted with purified CPR in a reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4) containing lipids to mimic the membrane environment.[3][6]
3. Inhibition Assay:
-
The reconstituted enzyme mixture is pre-incubated with various concentrations of the test inhibitor (typically dissolved in DMSO, with the final solvent concentration kept below 1-2%) for a set period (e.g., 5 minutes) at a controlled temperature (e.g., 37°C).[3][7]
-
The enzymatic reaction is initiated by the addition of the natural substrate for the respective enzyme (e.g., eburicol (B28769) for T. cruzi CYP51 or lanosterol (B1674476) for human CYP51) and an NADPH-generating system (to provide the necessary reducing equivalents).[2][4]
-
The reaction is allowed to proceed for a specific duration (e.g., 1 hour).[2][6]
4. Product Analysis and Data Interpretation:
-
The reaction is stopped, and the sterol products are extracted.
-
The conversion of the substrate to its 14α-demethylated product is analyzed using methods like reverse-phase high-performance liquid chromatography (HPLC) coupled with a detector (e.g., a radioactivity detector if a radiolabeled substrate is used).[2]
-
The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor.
-
The IC50 value is determined by fitting the dose-response data to a suitable sigmoidal curve using graphing software.[6]
Fluorescence-Based High-Throughput Screening (HTS) Assay
This method is suitable for screening large compound libraries to identify potential CYP51 inhibitors in a more rapid and automated fashion.[3]
1. Reagents and Materials:
-
Recombinantly expressed and purified T. cruzi CYP51.
-
A fluorogenic substrate, such as 7-benzyloxy-4-(trifluoromethyl)-coumarin (BOMCC).
-
NADPH.
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4).
-
384-well microplates.
2. Assay Procedure:
-
The assay is performed in a 384-well plate format.
-
A solution containing T. cruzi CYP51 (e.g., 37 pmoles/mL) and the fluorogenic substrate BOMCC (e.g., 100 µM) in the assay buffer is prepared.[3]
-
The test compounds at various concentrations are added to the wells.
-
The plate is pre-incubated at 37°C for 5 minutes.[3]
-
The reaction is initiated by the addition of NADPH.
-
The fluorescence intensity is measured over time using a plate reader. The product of the reaction, 7-hydroxy-4-(trifluoromethyl)-coumarin, is fluorescent.
3. Data Analysis:
-
The rate of the reaction (increase in fluorescence over time) is calculated for each well.
-
The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate in a control well without the inhibitor.
-
IC50 values are calculated from the dose-response curves.
Visualizing the Target Pathway and Experimental Design
Understanding the biochemical pathway and the experimental workflow is crucial for interpreting the selectivity data. The following diagrams, generated using the DOT language, illustrate these concepts.
Sterol Biosynthesis Pathway: Parasite vs. Human
Caption: Comparative sterol biosynthesis pathways in parasites and humans.
Experimental Workflow for Evaluating CYP51 Inhibitor Selectivity
Caption: Workflow for screening and evaluating the selectivity of CYP51 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Complexes of Trypanosoma cruzi Sterol 14α-Demethylase (CYP51) with Two Pyridine-based Drug Candidates for Chagas Disease: STRUCTURAL BASIS FOR PATHOGEN SELECTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease | PLOS Neglected Tropical Diseases [journals.plos.org]
- 4. Targeting Trypanosoma cruzi Sterol 14α-Demethylase (CYP51) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitrypanosomal Activity of Sterol 14α-Demethylase (CYP51) Inhibitors VNI and VFV in the Swiss Mouse Models of Chagas Disease Induced by the Trypanosoma cruzi Y Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioivt.com [bioivt.com]
Synergistic Potential of SDZ285428 with Current Anti-Trypanosomal Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel therapeutic strategies against Human African Trypanosomiasis (HAT), a fatal disease caused by the protozoan parasite Trypanosoma brucei, remains a critical area of research. Combination therapy is a promising approach to enhance efficacy, reduce toxicity, and combat the emergence of drug resistance. This guide explores the potential synergistic effects of SDZ285428, a potent and selective inhibitor of sterol 14α-demethylase (CYP51), with existing anti-trypanosomal drugs.
This compound, also known as VID-400, targets a crucial enzyme in the ergosterol (B1671047) biosynthesis pathway of Trypanosoma brucei[1]. Ergosterol is an essential component of the parasite's cell membrane, and its disruption leads to cell death. This unique mechanism of action makes this compound a strong candidate for combination therapies. While specific combination studies on this compound are not yet available in published literature, data from other CYP51 inhibitors, such as posaconazole (B62084), provide compelling evidence for the potential of this drug class in synergistic anti-trypanosomal treatment.
Comparative Analysis of CYP51 Inhibitors in Combination Therapy
Studies on the clinically used antifungal agent posaconazole, which also inhibits CYP51, have demonstrated its potential to augment the efficacy of current anti-trypanosomal drugs. Research has shown that combining posaconazole with existing drugs like eflornithine (B1671129) and nifurtimox (B1683997) leads to improved parasite killing and increased survival in animal models of HAT[2][3].
Quantitative Data from Combination Studies with Posaconazole
The following table summarizes the in vitro inhibitory concentrations (IC50) of posaconazole against various Trypanosoma brucei strains, highlighting its standalone efficacy. While specific combination index (CI) values are not detailed in the available literature, the in vivo studies strongly suggest an additive or synergistic relationship.
| Drug | Trypanosoma brucei Strain | IC50 (µM) | Reference |
| Posaconazole | T. b. brucei 427 90-13 | 8.5 | [2][3] |
| Posaconazole | T. b. brucei Antat 1.1 | 2.7 | [2][3] |
| Posaconazole | T. b. gambiense Feo | 1.6 | [2][3] |
| Posaconazole | T. b. gambiense Biyamina | 0.12 | [2][3] |
In vivo studies have shown that a combination of posaconazole and eflornithine significantly improves the survival of mice infected with virulent strains of T. b. gambiense[2][3]. This suggests that the inhibition of ergosterol biosynthesis by CYP51 inhibitors can potentiate the effects of drugs targeting other essential pathways in the parasite.
Mechanism of Action: The Ergosterol Biosynthesis Pathway
This compound exerts its anti-trypanosomal activity by inhibiting CYP51, a key enzyme in the conversion of lanosterol (B1674476) to ergosterol. This disruption of the ergosterol biosynthesis pathway leads to the accumulation of toxic sterol intermediates and a deficiency in mature ergosterol, ultimately compromising the integrity and function of the parasite's cell membrane.
Caption: Ergosterol biosynthesis pathway in Trypanosoma and the inhibitory action of this compound.
Experimental Protocols
The following are generalized methodologies for key experiments that would be required to evaluate the synergistic effects of this compound with other anti-trypanosomal drugs.
In Vitro Synergy Assay (Checkerboard Assay)
-
Parasite Culture: Trypanosoma brucei bloodstream forms are cultured in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C and 5% CO2.
-
Drug Preparation: Stock solutions of this compound and the partner anti-trypanosomal drug are prepared in dimethyl sulfoxide (B87167) (DMSO).
-
Assay Setup: A 96-well plate is prepared with serial dilutions of this compound along the rows and the partner drug along the columns, creating a matrix of drug concentrations.
-
Parasite Inoculation: Parasites are added to each well at a final concentration of 2 x 10^4 cells/mL.
-
Incubation: The plate is incubated for 72 hours.
-
Viability Assessment: Parasite viability is determined using a resazurin-based assay (e.g., AlamarBlue). Fluorescence is measured to quantify the number of viable parasites.
-
Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction (synergy, additivity, or antagonism). FICI is calculated as: (IC50 of drug A in combination / IC50 of drug A alone) + (IC50 of drug B in combination / IC50 of drug B alone). A FICI of ≤ 0.5 indicates synergy.
In Vivo Efficacy Study (Mouse Model of HAT)
-
Animal Model: Female BALB/c mice are infected intraperitoneally with a virulent strain of Trypanosoma brucei.
-
Treatment Groups: Mice are randomly assigned to treatment groups: vehicle control, this compound alone, partner drug alone, and the combination of this compound and the partner drug.
-
Drug Administration: Treatments are administered orally or via the appropriate route for the specific drugs, starting at a predetermined day post-infection.
-
Monitoring: Parasitemia is monitored daily by tail blood smear. Animal survival is recorded.
-
Data Analysis: Survival curves are analyzed using the Kaplan-Meier method, and differences between groups are assessed using the log-rank test. Parasitemia levels are compared between groups.
Caption: General experimental workflow for evaluating synergistic drug effects.
Future Directions and Conclusion
The inhibition of CYP51 by this compound represents a highly promising strategy for the development of new anti-trypanosomal therapies. The available data on other CYP51 inhibitors strongly support the rationale for investigating this compound in combination with current HAT drugs. Such studies are essential to fully characterize its synergistic potential and to identify optimal drug partners and dosing regimens. Future research should focus on conducting rigorous in vitro and in vivo combination studies with this compound to generate specific quantitative data on its synergistic effects. This will be a critical step in advancing this promising compound towards clinical development for the treatment of Human African Trypanosomiasis.
References
- 1. Discovery of an ergosterol-signaling factor that regulates Trypanosoma brucei growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trypanosoma brucei CYP51: Essentiality and Targeting Therapy in an Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trypanosoma brucei CYP51: Essentiality and Targeting Therapy in an Experimental Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Off-Target Profile of the Anti-Trypanosomal Agent SDZ285428: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the quest for novel therapeutics against parasitic diseases, understanding the selectivity of drug candidates is paramount. This guide provides a comparative analysis of the known off-target effects of SDZ285428, an inhibitor of protozoan cytochrome P450 monooxygenase CYP51, with other relevant anti-trypanosomal agents. A comprehensive evaluation of a compound's interaction with unintended biological targets is crucial for predicting potential adverse effects and ensuring patient safety in clinical development.
This compound has been identified as an inhibitor of CYP51 (lanosterol 14α-demethylase) in Trypanosoma cruzi and Trypanosoma brucei, the parasites responsible for Chagas disease and African trypanosomiasis, respectively. This enzyme is a critical component of the sterol biosynthesis pathway in these organisms. However, concerns regarding off-target activity, particularly against human cytochrome P450 enzymes, necessitate a thorough investigation. One identified potential off-target for this compound is the human mitochondrial enzyme CYP24A1, which is involved in vitamin D metabolism.
This guide summarizes the available quantitative data, details the experimental methodologies used for target and off-target profiling, and provides a visual representation of the relevant signaling pathways.
Comparative Inhibitory Activity
To contextualize the selectivity of this compound, its inhibitory profile is compared with that of posaconazole (B62084) and ravuconazole, two other azole antifungals with known anti-trypanosomal activity. While specific IC50 values for a comprehensive panel of human CYPs for this compound are not publicly available, the data for posaconazole provides a benchmark for a clinically approved drug with a similar mechanism of action.
| Compound | Primary Target | Off-Target |
| This compound | T. cruzi CYP51, T. brucei CYP51 | Human CYP24A1 (potential) |
| Posaconazole | Fungal CYP51, T. cruzi CYP51 | Human CYP3A4 |
| Ravuconazole | Fungal CYP51, T. cruzi CYP51 | Limited data on broad CYP panel |
Experimental Protocols
The determination of on-target and off-target inhibitory activities relies on robust biochemical and cellular assays. Below are generalized protocols for the key experiments cited in the evaluation of compounds like this compound.
CYP51 Inhibition Assay (Biochemical)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of CYP51.
-
Enzyme and Substrate Preparation: Recombinant T. cruzi or T. brucei CYP51 is purified. The substrate, typically a lanosterol (B1674476) analogue, is prepared in a suitable buffer.
-
Reaction Mixture: The reaction is initiated by adding the substrate to a mixture containing the CYP51 enzyme, a cytochrome P450 reductase (to provide electrons), and the test compound (e.g., this compound) at various concentrations.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration.
-
Product Detection: The reaction is stopped, and the product formation is quantified using methods such as high-performance liquid chromatography (HPLC) or mass spectrometry (MS).
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by fitting the data to a dose-response curve.
Human Cytochrome P450 (CYP) Inhibition Panel Assay
This assay assesses the selectivity of a compound against a panel of human CYP isoforms, which are crucial for drug metabolism.
-
Microsome Preparation: Human liver microsomes, which contain a mixture of CYP enzymes, are used as the enzyme source.
-
Incubation with Probe Substrates: The test compound is incubated with the microsomes in the presence of specific probe substrates for each CYP isoform (e.g., phenacetin (B1679774) for CYP1A2, bupropion (B1668061) for CYP2B6).
-
Metabolite Quantification: The formation of specific metabolites from the probe substrates is measured by LC-MS/MS.
-
IC50 Determination: A decrease in the formation of a specific metabolite in the presence of the test compound indicates inhibition of the corresponding CYP isoform. IC50 values are calculated for each inhibited enzyme.
CYP24A1 Inhibition Assay
This assay measures the inhibitory activity of a compound against the enzyme responsible for vitamin D catabolism.
-
Enzyme Source: Recombinant human CYP24A1 or cellular systems expressing the enzyme are utilized.
-
Substrate: The substrate for the reaction is typically 25-hydroxyvitamin D3 or 1,25-dihydroxyvitamin D3.
-
Inhibition Measurement: The assay is performed similarly to the CYP51 inhibition assay, where the formation of the hydroxylated vitamin D metabolite is quantified in the presence and absence of the test compound.
-
IC50 Calculation: The concentration-dependent inhibition is used to determine the IC50 value.
Signaling Pathway and Off-Target Interaction
The following diagram illustrates the primary target pathway of this compound and its potential off-target interaction.
A Comparative Guide to Anti-Trypanosoma cruzi Activity: Evaluating SDZ285428 and the Importance of Strain-Specific IC50 Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the inhibitory action of SDZ285428 against Trypanosoma cruzi, the etiological agent of Chagas disease. While specific IC50 values for this compound across different T. cruzi strains are not publicly available, this document will delve into its known mechanism of action and underscore the critical need for strain-specific bioactivity assessment in anti-trypanosomal drug discovery. To illustrate this, we will present comparative IC50 data for established anti-Chagasic agents, benznidazole (B1666585) and posaconazole (B62084), against various T. cruzi strains.
Understanding the Target: CYP51 in Trypanosoma cruzi
This compound is identified as an inhibitor of sterol 14α-demethylase (CYP51), a crucial enzyme in the ergosterol (B1671047) biosynthesis pathway of T. cruzi[1][2][3][4]. Ergosterol is an essential component of the parasite's cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to parasite death[3][5]. This makes CYP51 a validated and promising target for the development of new anti-Chagasic therapies[1][2][3][4][5][6].
The Critical Role of Strain-Specific IC50 Comparison
Trypanosoma cruzi exhibits significant genetic diversity and is classified into seven Discrete Typing Units (DTUs), TcI-TcVI and Tcbat[7]. This genetic variability can translate into differing drug susceptibilities among strains[7][8][9][10]. Therefore, evaluating the efficacy of a potential drug candidate against a panel of clinically relevant T. cruzi strains is paramount in preclinical development. The following tables showcase the reported IC50 values for benznidazole and posaconazole against various T. cruzi strains, illustrating the extent of this variability.
Table 1: Comparative IC50 Values of Benznidazole against Different T. cruzi Strains
| T. cruzi Strain/DTU | IC50 (µM) - Epimastigotes | IC50 (µM) - Amastigotes | Reference |
| Multiple Strains (Range) | 7.6 - 32 | - | [11] |
| TcI | Higher resistance reported | Higher resistance reported | [7][8] |
| TcII | Lower resistance reported | Lower resistance reported | [7][8] |
| TcV | Lower resistance reported | Lower resistance reported | [8] |
| Y Strain | - | 5-13 fold less potent than other strains | [9] |
| CL Strain | - | - | [10] |
| Tulahuen Strain | - | - | [10] |
| G Strain | - | - | [10] |
Table 2: Comparative pEC50 Values of Posaconazole against Different T. cruzi Strains (Intracellular Amastigotes at 120h)
| T. cruzi Strain | pEC50 (-Log(EC50 [M])) |
| Silvio X10/7 | Active |
| Y | Active |
| M6241 | Active |
| ERA | Active |
| Tula | Active |
| CLBrenerLuc | Active |
| PAH179 | Minimal activity |
Source: Adapted from Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas' disease drug discovery[9]
These tables clearly demonstrate that the efficacy of a compound can vary significantly depending on the T. cruzi strain being tested. For instance, strains belonging to the TcI DTU have shown higher resistance to benznidazole[7][8]. Similarly, posaconazole exhibits minimal activity against the PAH179 strain compared to others[9]. This underscores the necessity of screening new chemical entities, like this compound, against a diverse panel of T. cruzi strains to accurately predict their potential clinical utility.
Experimental Protocols: Determining IC50 against Intracellular Amastigotes
A standardized and reproducible assay is crucial for comparing the potency of different compounds. The following is a generalized protocol for determining the 50% inhibitory concentration (IC50) of a test compound against the intracellular amastigote form of T. cruzi, which is the clinically relevant stage of the parasite in the mammalian host.
1. Cell Culture and Parasite Infection:
-
Host cells (e.g., Vero, L6, or U2OS) are seeded in 96-well plates and incubated to allow for cell attachment[12][13].
-
Tissue culture-derived trypomastigotes are used to infect the host cell monolayer at a specific multiplicity of infection (MOI)[12].
-
The plates are incubated to allow for parasite invasion of the host cells[12].
-
Extracellular parasites are removed by washing[12].
2. Compound Treatment:
-
The test compound (e.g., this compound) is serially diluted to create a range of concentrations.
-
The compound dilutions are added to the infected cell cultures. Control wells receive vehicle (e.g., DMSO) only. A reference drug (e.g., benznidazole) is also included.
-
The plates are incubated for a defined period (e.g., 48, 72, or 120 hours) to allow for amastigote replication and for the compound to exert its effect[9][10].
3. Quantification of Parasite Inhibition:
-
After the incubation period, the number of intracellular amastigotes is quantified. Several methods can be employed:
-
High-Content Imaging: Cells are fixed and stained with DNA dyes (e.g., DAPI or Hoechst) to visualize host cell nuclei and parasite kinetoplasts. Automated microscopy and image analysis software are used to count the number of amastigotes per host cell[9].
-
Reporter Gene Assays: T. cruzi strains genetically engineered to express reporter proteins like β-galactosidase or luciferase are used. The enzymatic activity, which correlates with the number of viable parasites, is measured using a colorimetric or luminometric substrate[14].
-
Microscopic Counting: Cells are fixed, stained (e.g., with Giemsa), and the number of amastigotes per a defined number of host cells is counted manually under a microscope[7].
-
4. Data Analysis and IC50 Determination:
-
The percentage of parasite inhibition for each compound concentration is calculated relative to the untreated control.
-
A dose-response curve is generated by plotting the percent inhibition against the logarithm of the compound concentration.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of parasite replication, is determined by fitting the data to a sigmoidal dose-response model using appropriate software[15].
Visualizing the Workflow
The following diagram illustrates the general workflow for an in vitro anti-Trypanosoma cruzi drug screening assay.
Caption: Experimental workflow for IC50 determination against intracellular T. cruzi.
Conclusion
While direct comparative IC50 data for this compound across various T. cruzi strains remains to be published, its inhibitory action against the essential CYP51 enzyme positions it as a compound of interest in the pursuit of novel anti-Chagasic therapies. The significant variation in drug susceptibility observed with current treatments like benznidazole and posaconazole across different T. cruzi DTUs highlights the indispensable need for comprehensive screening of new drug candidates against a genetically diverse panel of parasite strains. The detailed experimental protocol and workflow provided in this guide offer a standardized framework for conducting such crucial comparative studies, which are essential for the successful development of more effective and broadly active treatments for Chagas disease.
References
- 1. Sterol 14alpha-Demethylase (CYP51) as a Therapeutic Target for Human Trypanosomiasis and Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Trypanosoma cruzi Sterol 14α-Demethylase (CYP51) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease | PLOS Neglected Tropical Diseases [journals.plos.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structural Characterization of CYP51 from Trypanosoma cruzi and Trypanosoma brucei Bound to the Antifungal Drugs Posaconazole and Fluconazole | PLOS Neglected Tropical Diseases [journals.plos.org]
- 6. scielo.br [scielo.br]
- 7. In vitro susceptibility of Trypanosoma cruzi discrete typing units (DTUs) to benznidazole: A systematic review and meta-analysis | PLOS Neglected Tropical Diseases [journals.plos.org]
- 8. In Vitro Benznidazole and Nifurtimox Susceptibility Profile of Trypanosoma cruzi Strains Belonging to Discrete Typing Units TcI, TcII, and TcV - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas’ disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of Laboratory-Adapted Intracellular Trypanosoma cruzi Strains on the Activity Profiles of Compounds with Anti-T. cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. Improving in vitro screening compounds anti-Trypanosoma cruzi by GFP-expressing parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dndi.org [dndi.org]
- 14. researchgate.net [researchgate.net]
- 15. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of SDZ285428
The proper disposal of chemical compounds is paramount for ensuring laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for SDZ285428 is not publicly available, it is imperative to treat this compound as potentially hazardous. The following guidelines provide a comprehensive, step-by-step approach for the safe handling and disposal of this compound, based on established protocols for managing laboratory chemical waste. These procedures are designed for researchers, scientists, and drug development professionals.
It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific regulations and guidance before proceeding with any disposal protocol.
I. Immediate Safety and Handling Precautions
Prior to initiating any disposal procedures, ensure that all necessary personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
II. Waste Segregation and Container Management
Proper segregation and containment of chemical waste are critical to prevent accidental reactions and ensure compliant disposal.
-
Waste Identification : At the point of generation, this compound waste must be classified as hazardous chemical waste.
-
Container Selection : Use only compatible, leak-proof containers for waste collection. The container must be in good condition, free from cracks or rust, and have a secure, tight-fitting lid.[1][2] It is often best to reuse the original container if it is in good condition, or a new container made of a compatible material.[1][2]
-
Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and a description of the contents (e.g., "solid waste," "aqueous solution with trace amounts").[1] Chemical abbreviations or formulas are not acceptable. The date of waste generation should also be included.
III. Step-by-Step Disposal Protocol
-
Waste Collection :
-
Solid Waste : Collect any solid this compound, such as unused compound or contaminated labware (e.g., weighing boats, pipette tips), in a designated, labeled hazardous waste container.
-
Liquid Waste : Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Contaminated Materials : Any materials that have come into contact with this compound, such as gloves, bench paper, and cleaning materials, should be disposed of as hazardous waste.
-
-
Storage :
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Secondary containment should be used to prevent the spread of material in case of a leak.
-
-
Disposal Request :
-
Once the waste container is full or ready for disposal, contact your institution's EHS department or follow their established procedures for requesting a hazardous waste pickup. Do not dispose of this compound down the drain or in the regular trash.
-
-
Decontamination of Empty Containers :
-
Empty containers that held this compound must be decontaminated before they can be disposed of as non-hazardous waste.
-
A common procedure is to triple-rinse the container with a suitable solvent that can dissolve the compound. The rinsate from this process must be collected and treated as hazardous waste.
-
After triple-rinsing, the container should be air-dried. The label must be completely removed or defaced before disposal in the regular trash or recycling, as per your institution's policy.
-
IV. Quantitative Data Summary
As no specific quantitative data for this compound was found, the following table summarizes general best practices for hazardous chemical waste management.
| Parameter | Guideline | Source |
| Waste Container | Must be in good condition, compatible with the chemical, and have a secure lid. | |
| Waste Labeling | Must include "Hazardous Waste," full chemical name, and contents. | |
| Container Rinsing | Triple-rinse with a suitable solvent; collect rinsate as hazardous waste. | |
| Disposal Method | Contact institutional EHS for pickup; do not dispose in drain or trash. |
V. Experimental Workflow and Diagrams
The following diagrams illustrate the key workflows for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Caption: Decision tree for handling this compound waste and containers.
References
Navigating the Unknown: A Safety Protocol for Handling SDZ285428
Absence of specific data for SDZ285428 necessitates a precautionary approach to handling, treating the compound as a potent pharmaceutical ingredient. Extensive searches for a specific Safety Data Sheet (SDS) for this compound did not yield substance-specific information. In the absence of detailed toxicological and handling data, it is imperative for researchers, scientists, and drug development professionals to adopt a conservative stance, managing this compound as a potentially hazardous and potent compound. The following guidelines are based on best practices for handling novel or uncharacterized chemical entities to ensure the safety of laboratory personnel and the integrity of the research environment.[1][2][3][4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the foundation of safe handling. The following table summarizes the recommended PPE for various laboratory activities involving a compound with unknown hazards.[1] Double gloving and the use of disposable materials are highly recommended to prevent cross-contamination and exposure.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Dry Powder) | Chemical splash goggles and face shield | Double nitrile gloves (chemotherapy-rated) | Disposable gown with tight-fitting cuffs | NIOSH-approved respirator (e.g., N95 or higher) within a ventilated enclosure |
| Solution Preparation | Chemical splash goggles | Double nitrile gloves (chemotherapy-rated) | Laboratory coat | Work within a certified chemical fume hood |
| Conducting Reactions | Chemical splash goggles | Double nitrile gloves (appropriate for all reactants) | Laboratory coat | Work within a certified chemical fume hood |
| Waste Disposal | Chemical splash goggles | Double nitrile gloves (chemotherapy-rated) | Laboratory coat | Work within a certified chemical fume hood |
Operational Plan for Safe Handling
A clear, step-by-step operational plan is crucial to ensure safety and procedural consistency. This plan should be reviewed and understood by all personnel involved in the handling of this compound.
1. Preparation and Planning:
-
Risk Assessment: Before any work begins, a thorough risk assessment must be conducted. This involves reviewing any available information on this compound or structurally similar compounds to anticipate potential hazards.
-
Designated Area: All handling of this compound should occur in a designated area, such as a certified chemical fume hood or a glove box, to contain any potential spills or aerosol generation.
-
Spill Kit: An appropriate chemical spill kit should be readily accessible in the designated handling area.
-
Waste Containers: Clearly labeled and sealed waste containers for solid and liquid hazardous waste must be prepared in advance.
2. Handling Procedures:
-
Personal Protective Equipment (PPE): Don all required PPE as outlined in the table above before entering the designated handling area.
-
Weighing: When weighing solid this compound, use a ventilated balance enclosure or a powder-containment hood to minimize dust inhalation. Employ wet-handling techniques where feasible to reduce dust generation.
-
Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
Minimizing Exposure: Always handle the smallest amount of the substance necessary for the experiment. Keep all containers with this compound tightly sealed when not in use.
3. Post-Handling and Decontamination:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using a validated cleaning agent.
-
PPE Removal: Remove PPE carefully in the designated doffing area to avoid self-contamination. Disposable PPE should be immediately placed in the designated hazardous waste container.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE.
4. Disposal Plan:
-
Waste Segregation: All waste contaminated with this compound, including disposable PPE, weighing papers, and contaminated labware, must be segregated into dedicated hazardous waste containers.
-
Labeling: All waste containers must be clearly labeled as hazardous waste and include the name of the compound.
-
Disposal Protocol: Dispose of all hazardous waste in accordance with institutional and local environmental regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Logical Workflow for Handling this compound
The following diagram illustrates the logical workflow for safely handling a compound with unknown hazards like this compound, from initial planning to final disposal.
Caption: Workflow for Safe Handling of Potent Unknown Compounds.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
